(R)-Octahydro-pyrido[1,2-A]pyrazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (R)-Octahydro-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral molecule (R)-Octahydro-pyrido[1,2-a]pyrazine. This saturated bicyclic diamine is a valuable scaffold in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. This document outlines the primary synthetic strategies, detailed experimental protocols, and methods for structural elucidation and characterization.
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in drug development, as the biological activity of chiral molecules is often stereospecific. The most common approach involves the cyclization of a chiral precursor derived from (R)-pipecolic acid or a related chiral starting material. A key intermediate in many synthetic routes is the corresponding lactam, (R)-octahydro-1H-pyrido[1,2-a]pyrazin-1-one, which is subsequently reduced to the desired diamine.
Synthetic Strategy Overview
A prevalent strategy for the asymmetric synthesis of the octahydropyrido[1,2-a]pyrazine core involves a multi-step sequence starting from an enantiomerically pure piperidine (B6355638) derivative.[1] This typically includes the formation of a pyrazinone ring followed by reduction.
A generalized synthetic workflow is depicted below:
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives, which are precursors to the title compound.[2] Researchers should adapt these protocols based on the specific target molecule and substrate reactivity.
Protocol 1: Synthesis of N-Substituted Piperidine-2-carboxamide
This protocol describes the synthesis of a key intermediate, an N-substituted piperidine-2-carboxamide.
-
Materials:
-
(R)-Piperidine-2-carboxamide hydrochloride
-
Desired aldehyde or ketone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of the (R)-piperidine-2-carboxamide hydrochloride (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude N-substituted piperidine-2-carboxamide.
-
Protocol 2: Intramolecular Cyclization to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
This protocol outlines the cyclization of an N-(2-hydroxyethyl)piperidine-2-carboxamide derivative.
-
Activation of the hydroxyl group:
-
Dissolve the N-(2-hydroxyethyl)piperidine-2-carboxamide derivative (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (B128534) (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM. The crude mesylate is often used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude mesylate from the previous step in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the product.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivative.[2]
-
Protocol 3: Reduction of the Lactam to this compound
This protocol describes the reduction of the lactam to the final diamine product.
-
Materials:
-
(R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of (R)-octahydro-1H-pyrido[1,2-a]pyrazin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere, slowly add a solution of the reducing agent (e.g., LiAlH₄, 2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solid through a pad of Celite and wash with ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography.
-
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical rotation measurement.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Data not readily available |
| Chirality | (R)-enantiomer |
Spectroscopic Data
While specific, publicly available high-resolution NMR spectra for this compound are limited, data for analogous structures and information from commercial suppliers indicate that the spectral data are consistent with the proposed structure.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 - 3.0 | m | 2H | H-1, H-3 (axial) |
| ~2.5 - 2.7 | m | 3H | H-3 (equatorial), H-6, H-9a |
| ~2.2 - 2.4 | m | 2H | H-4 (axial), H-6 |
| ~1.8 - 2.0 | m | 2H | H-1 (equatorial), H-4 (equatorial) |
| ~1.3 - 1.7 | m | 6H | H-7, H-8, H-9 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | C-9a |
| ~55-60 | C-1, C-6 |
| ~50-55 | C-3 |
| ~45-50 | C-4 |
| ~25-30 | C-7, C-9 |
| ~20-25 | C-8 |
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ionization Method | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Electrospray (ESI) | 141.14 | Fragmentation pattern would involve loss of alkyl groups from the piperidine and pyrazine (B50134) rings. |
Optical Rotation
The specific rotation is a critical parameter to confirm the enantiomeric purity of the synthesized this compound. The value should be measured using a polarimeter at a specific concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm). The sign of the rotation (+ or -) will confirm the enantiomer, and the magnitude will indicate its enantiomeric excess when compared to the value of the pure enantiomer.
| Parameter | Value |
| Specific Rotation [α] | Data not readily available in the searched literature. Should be determined experimentally. |
| Solvent | e.g., Methanol or Chloroform |
| Concentration (c) | g/100 mL |
| Temperature | °C |
| Wavelength | 589 nm |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Overall experimental workflow for synthesis and characterization.
The octahydropyrido[1,2-a]pyrazine scaffold is a key component in the development of various therapeutic agents, notably as antagonists for opioid receptors.[4]
Caption: Simplified signaling pathway involving a derivative.
Conclusion
The synthesis of enantiomerically pure this compound is a key step in the development of new therapeutics. This guide provides an overview of the synthetic strategies and characterization methods based on available literature. While detailed, specific experimental data for the parent (R)-enantiomer is not extensively published, the protocols and characterization data for related derivatives provide a strong foundation for researchers in this field. Further experimental work is necessary to fully document the specific optical and spectroscopic properties of this important chiral building block.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-Octahydro-pyrido[1,2-A]pyrazine. Due to the limited availability of public domain experimental data for this specific enantiomer, this document focuses on presenting available data for analogous structures to provide a valuable reference point. The guide details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the available data in a structured format for comparative analysis.
Introduction
This compound is a bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol .[1] Its structure is a key scaffold in medicinal chemistry, notably in the development of μ-opioid receptor antagonists.[2][3][4] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, characterization, and application in drug discovery and development.
Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for key analogs of this compound.
Table 1: ¹H NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Consistent with structure. Specific chemical shift values and multiplicities are not detailed in the available certificate of analysis.[5] |
Note: Inferred shifts for the octahydropyrido[1,2-a]pyrazine core would likely appear in the aliphatic region, typically between 1.5 and 4.0 ppm.
Table 2: ¹³C NMR Spectral Data of Pyrido[1,2-a]pyrazine Analogs
| Compound | Solvent | Chemical Shift (δ) ppm |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Not Specified | Not available in the provided data. The compound is indexed in the NIST WebBook, but the publicly available data does not include ¹³C NMR information.[5] |
Note: Expected ¹³C NMR signals for the aliphatic carbons of the octahydropyrido[1,2-a]pyrazine skeleton would generally fall in the range of 20-70 ppm.
Table 3: Significant IR Absorption Bands of Pyrido[1,2-a]pyrazine Analogs
| Compound | Sample Phase | Significant Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | - | Expected strong absorption in the 1650-1700 cm⁻¹ region.[5] | Amide C=O stretch |
| Pyrazine | Solid Argon | Multiple bands reported, characteristic of the aromatic ring structure.[6] | Aromatic C-H and ring vibrations |
Note: For this compound, which lacks a carbonyl group and aromaticity, the IR spectrum would be dominated by C-H stretching vibrations (aliphatic) typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations around 1000-1200 cm⁻¹.
Table 4: Mass Spectrometry Data of Pyrido[1,2-a]pyrazine Analogs
| Compound | Ionization Method | [M+H]⁺ (m/z) | Molecular Weight ( g/mol ) |
| This compound | - | - | 140.23[1] |
| Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | - | - | 154.21[5] |
Note: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: NMR spectra are typically recorded on a spectrometer such as a Bruker Avance Neo 400 MHz instrument or equivalent.[7]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition:
-
For ¹H NMR, the spectral width is generally set to 10-15 ppm.
-
For ¹³C NMR, the spectral width is typically in the range of 200-220 ppm.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[5]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to yield the frequency domain spectrum.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[5]
-
Sample Preparation:
-
Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.[5]
-
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, such as a Thermo Finnigan LCQ-Deca XP-PLUS ion trap or an Agilent Q-ToF G6545B, is used.[7]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[5]
-
Ionization: The sample molecules are ionized using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[5]
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed to determine the molecular weight and deduce the structure.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (PDF) Synthesis and Pharmacological Evaluation of Novel [research.amanote.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. rsc.org [rsc.org]
Chiral Synthesis of Octahydropyrido[1,2-a]pyrazines: A Technical Guide for Researchers
Introduction
The octahydropyrido[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug discovery, prized for its rigid, bicyclic structure and the presence of multiple stereocenters. This framework is a key component in a variety of pharmacologically active compounds, most notably as potent antagonists for the mu (µ)-opioid receptor, making it a valuable target for the development of therapeutics for opioid-related disorders. The precise stereochemical configuration of these molecules is often critical for their biological activity, necessitating the development of robust and efficient methods for their chiral synthesis. This technical guide provides an in-depth overview of established and emerging strategies for the enantioselective and diastereoselective synthesis of octahydropyrido[1,2-a]pyrazines, complete with detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in this field.
Key Synthetic Strategies
The chiral synthesis of the octahydropyrido[1,2-a]pyrazine scaffold can be broadly categorized into several key approaches:
-
Synthesis from Chiral Precursors: This strategy utilizes starting materials from the chiral pool, such as amino acids or their derivatives, to introduce the desired stereochemistry at an early stage.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction, and is subsequently removed.
-
Catalytic Asymmetric Synthesis: The use of a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the stereoselectivity of a reaction that forms a key stereocenter.
-
Diastereoselective Cyclization: This approach involves the cyclization of a precursor that already contains one or more stereocenters, with the existing chirality influencing the formation of new stereocenters during the ring-closing step.
This guide will delve into specific examples of these strategies, providing actionable protocols for their implementation in a laboratory setting.
Strategy 1: Synthesis from a Chiral Lactam Precursor via Reductive Amination and Cyclization
A common and effective route to chiral octahydropyrido[1,2-a]pyrazines involves the initial construction of a chiral piperidine (B6355638) ring, followed by the formation of the pyrazine (B50134) ring. This can be achieved through the reductive amination of a chiral pipecolic acid derivative, followed by intramolecular cyclization.
Experimental Protocol 1: Synthesis of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
This protocol details the synthesis of the chiral lactam intermediate, (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, starting from (R)-pipecolic acid methyl ester.
Step 1: Reductive Amination
-
Reaction: (R)-pipecolic acid methyl ester hydrochloride is reacted with aminoacetaldehyde dimethyl acetal (B89532) in the presence of a reducing agent to form the corresponding N-substituted piperidine.
-
Materials:
-
(R)-pipecolic acid methyl ester hydrochloride
-
Triethylamine (B128534) (Et3N)
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (R)-pipecolic acid methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.
-
Add aminoacetaldehyde dimethyl acetal (1.2 eq), followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 2: Intramolecular Cyclization
-
Reaction: The product from Step 1 is hydrolyzed and then cyclized to form the lactam.
-
Materials:
-
Crude product from Step 1
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
-
1M Hydrochloric acid (HCl)
-
Toluene, dry
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours until ester hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure and acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with DCM.
-
Dissolve the crude amino acid in dry toluene.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity/ee |
| 1 | N-substituted piperidine | (R)-pipecolic acid methyl ester | NaBH(OAc)3, Et3N | DCM | High | >98% |
| 2 | (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | N-substituted piperidine | LiOH, HATU, DIPEA | THF/Water, Toluene | Good | >98% ee |
Note: Yields and purity are representative and may vary based on experimental conditions and scale.
Workflow Diagram
Caption: Synthesis of a chiral lactam precursor.
Strategy 2: Asymmetric Synthesis from a Chiral Cyano-Oxazolopiperidine
This strategy employs a chiral auxiliary approach, starting from a readily available chiral precursor to construct the octahydropyrido[1,2-a]pyrazine core with high optical purity.
Experimental Protocol 2: Synthesis of Optically Pure Octahydro-2H-pyrido[1,2-a]pyrazines
This protocol outlines the synthesis starting from (-)-2-cyano-6-phenyloxazolopiperidine (B3025004).
Step 1: Reduction and Rearrangement
-
Reaction: The starting cyanopiperidine is reduced to a diamino alcohol.
-
Materials:
-
(-)-2-cyano-6-phenyloxazolopiperidine
-
Reducing agent (e.g., LiAlH4)
-
Anhydrous ether or THF
-
-
Procedure:
-
A solution of (-)-2-cyano-6-phenyloxazolopiperidine in an anhydrous solvent is treated with a suitable reducing agent.
-
The reaction is stirred at an appropriate temperature until completion.
-
Work-up involves quenching the excess reducing agent and extracting the product.
-
Step 2: Acylation
-
Reaction: The resulting diamino alcohol is acylated with a haloacetyl chloride.
-
Materials:
-
Diamino alcohol from Step 1
-
Bromoacetyl chloride or Chloroacetyl chloride
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
The diamino alcohol is dissolved in anhydrous DCM with a base.
-
The haloacetyl chloride is added dropwise at a low temperature.
-
The reaction is stirred until the acylation is complete.
-
Step 3: Intramolecular Cyclization
-
Reaction: The haloamide intermediate undergoes intramolecular cyclization to form the pyrazinone ring, which can then be reduced to the final product.
-
Materials:
-
Haloamide from Step 2
-
A suitable base (e.g., NaH)
-
Anhydrous THF or DMF
-
Reducing agent for the lactam (e.g., LiAlH4)
-
-
Procedure:
-
The haloamide is treated with a strong base in an anhydrous solvent to effect cyclization to the lactam.
-
The resulting lactam is then reduced to the corresponding octahydropyrido[1,2-a]pyrazine.
-
Quantitative Data
| Product | Starting Material | Key Steps | Optical Purity |
| Octahydro-2H-pyrido[1,2-a]pyrazine | (-)-2-cyano-6-phenyloxazolopiperidine | Reduction, Acylation, Cyclization, Reduction | Optically Pure |
| 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one | Diamino alcohol | Acylation, Cyclization | Optically Pure |
Workflow Diagram
Caption: Asymmetric synthesis via a chiral auxiliary.
Strategy 3: Catalytic Asymmetric Reduction of a Cyclic Imine
A promising and modern approach to chiral amines is the asymmetric reduction of prochiral imines using a chiral catalyst. This can be achieved with transition metal catalysts or, increasingly, with biocatalysts such as imine reductases (IREDs).
Conceptual Protocol 3: Enantioselective Reduction of a Dihydropyrido[1,2-a]pyrazine Intermediate
This conceptual protocol outlines the asymmetric reduction of a prochiral dihydropyrido[1,2-a]pyrazine intermediate, which can be synthesized from readily available starting materials.
Step 1: Synthesis of the Prochiral Imine Intermediate
-
Reaction: Condensation of a suitable piperidine derivative with a glyoxal (B1671930) derivative can lead to a cyclic imine or its enamine tautomer.
-
Procedure: This would involve the reaction of a 2-substituted piperidine with a 1,2-dicarbonyl compound, followed by dehydration to form the cyclic imine.
Step 2: Asymmetric Reduction
-
Reaction: The prochiral imine is reduced enantioselectively to the corresponding chiral octahydropyrido[1,2-a]pyrazine.
-
Catalysts:
-
Transition Metal Catalysts: Chiral iridium or rhodium complexes with ligands such as BINAP or other chiral phosphines.
-
Biocatalysts: Imine reductases (IREDs), which are enzymes that can reduce imines with high enantioselectivity.
-
-
Conceptual Procedure (using an IRED):
-
The prochiral imine substrate is added to a buffered solution containing the whole-cell biocatalyst expressing the desired (R)- or (S)-selective IRED.
-
A glucose source is often added for cofactor regeneration.
-
The reaction is agitated at a controlled temperature and pH until completion.
-
The product is extracted from the reaction mixture and purified.
-
Anticipated Quantitative Data
| Product | Substrate | Catalyst | Enantiomeric Excess (ee) |
| (R)- or (S)-Octahydropyrido[1,2-a]pyrazine | Dihydropyrido[1,2-a]pyrazine | (R)- or (S)-Imine Reductase | Potentially >99% |
| (R)- or (S)-Octahydropyrido[1,2-a]pyrazine | Dihydropyrido[1,2-a]pyrazine | Chiral Ir or Rh catalyst | Potentially >95% |
Logical Relationship Diagram
Caption: Enantioselective reduction of a cyclic imine.
Conclusion
The chiral synthesis of octahydropyrido[1,2-a]pyrazines is a field of significant interest due to the pharmacological importance of this scaffold. The strategies outlined in this technical guide, from utilizing the chiral pool to employing advanced catalytic methods, provide a range of options for researchers to access these valuable molecules with high stereochemical control. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scalability of the process. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for scientists and professionals in the design and execution of their synthetic endeavors in this area. Further innovations, particularly in the realm of catalytic asymmetric transformations, are anticipated to continue to refine and expand the synthetic chemist's toolbox for accessing these important chiral heterocycles.
The (R)-Octahydro-pyrido[1,2-A]pyrazine Scaffold: A Pharmacophore-Driven Approach to Mu-Opioid Receptor Antagonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The (R)-Octahydro-pyrido[1,2-A]pyrazine core represents a promising scaffold in medicinal chemistry, particularly in the design of potent and selective antagonists for the mu (µ)-opioid receptor. Understanding the key molecular interactions that govern the binding of these derivatives to their target is crucial for the rational design of novel therapeutics with improved pharmacological profiles. This technical guide provides a comprehensive overview of the pharmacophore modeling, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.
Proposed Pharmacophore Model for Mu-Opioid Receptor Antagonism
While a specific, experimentally-derived pharmacophore model for this compound derivatives is not extensively documented in publicly available literature, a hypothetical model can be constructed based on the structure-activity relationships of known ligands and the general features of mu-opioid receptor antagonists. The proposed model comprises the following key features:
-
Aromatic Feature (Ar): An aromatic ring is a common feature in many opioid receptor ligands, often involved in pi-pi stacking or hydrophobic interactions within the receptor's binding pocket.
-
Hydrophobic Group (Hyp): A non-polar moiety contributes to the overall binding affinity through hydrophobic interactions.
-
Hydrogen Bond Acceptor (HBA): An electronegative atom capable of accepting a hydrogen bond, which is a critical interaction for anchoring the ligand to the receptor.
-
Positive Ionizable (PI): A feature, typically a protonated amine, that can form an ionic bond with an acidic residue in the receptor, a hallmark interaction for many opioid ligands.
Caption: Proposed pharmacophore model for mu-opioid receptor antagonists.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of a series of this compound derivatives for the human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) |
| Compound 36 | 0.47 | 130 | 29 |
| Compound 4 | 0.62 | 210 | 110 |
Data extracted from a study on novel mu-opioid receptor antagonists.[1]
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | hµ IC50 (nM) |
| Compound 36 | 1.8 |
| Compound 4 | 0.54 |
Data extracted from a study on novel mu-opioid receptor antagonists.[1]
Experimental Protocols
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the cloned human mu, delta, or kappa opioid receptor are prepared.
-
Incubation: The membranes are incubated in a buffer solution containing a specific radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are used.
-
Incubation: The membranes are incubated with the test compound (in the case of an antagonist, in the presence of a known agonist like DAMGO), GDP, and [³⁵S]GTPγS.
-
Termination: The reaction is stopped by the addition of an excess of cold GTP.
-
Separation: The bound [³⁵S]GTPγS is separated from the free form.
-
Measurement: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: For antagonists, the IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.
Mu-Opioid Receptor Signaling Pathway
This compound derivatives that act as antagonists at the mu-opioid receptor block the canonical signaling cascade initiated by endogenous or exogenous opioids. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).
Caption: Mu-opioid receptor signaling pathway and the action of antagonists.
Upon agonist binding, the activated Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other effects of opioids. Antagonists like the this compound derivatives prevent these events from occurring.
This guide provides a foundational understanding of the pharmacophore modeling of this compound derivatives for researchers and drug development professionals. The presented data and protocols can serve as a valuable resource for the design and evaluation of new analogs with improved pharmacological profiles. Further investigation into the structure-activity relationships and the development of a more refined, experimentally validated pharmacophore model will continue to drive the development of this promising class of compounds.
References
Stereochemistry of Substituted Octahydro-2H-pyrido[1,2-a]pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemistry of substituted octahydro-2H-pyrido[1,2-a]pyrazines, a class of heterocyclic compounds with significant pharmacological relevance, particularly as modulators of opioid receptors. This document details the synthesis, stereochemical analysis, and biological evaluation of these compounds, presenting key data in a structured format and outlining comprehensive experimental protocols.
Introduction to the Octahydro-2H-pyrido[1,2-a]pyrazine Core
The octahydro-2H-pyrido[1,2-a]pyrazine scaffold is a bicyclic system characterized by a piperidine (B6355638) ring fused to a pyrazine (B50134) ring. The presence of multiple stereocenters in substituted derivatives gives rise to a rich stereoisomeric landscape, with individual stereoisomers often exhibiting distinct pharmacological profiles. A thorough understanding of the stereochemistry is therefore crucial for the development of potent and selective drug candidates.
Notably, derivatives of this scaffold have been investigated as antagonists of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) central to pain perception and the addictive properties of opioids.[1] The rigid conformation of the bicyclic system allows for the precise spatial orientation of substituents, facilitating targeted interactions with the receptor binding pocket.
Stereoselective Synthesis and Conformation
The synthesis of enantiomerically pure or enriched octahydro-2H-pyrido[1,2-a]pyrazines is a key challenge. Asymmetric synthesis strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemical outcome. One approach involves the cyclization of bromo- or chloroamides derived from optically pure diamino alcohols.
The conformation of the octahydro-2H-pyrido[1,2-a]pyrazine ring system is a critical determinant of its biological activity. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, have shown that these systems preferentially adopt a trans-fused ring conformation. This conformational preference influences the orientation of substituents and their ability to engage with biological targets.
Quantitative Data on Biological Activity
The pharmacological activity of substituted octahydro-2H-pyrido[1,2-a]pyrazines is highly dependent on their stereochemistry. The following tables summarize key quantitative data for representative compounds, focusing on their activity as mu-opioid receptor antagonists.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Substituted Octahydro-2H-pyrido[1,2-a]pyrazines
| Compound Reference | Structure | Ki (nM) | Radioligand | Cell Line |
| Compound 36[1] | 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol | 0.47 | [3H]diprenorphine | CHO |
| Analog 4[1] | (not fully specified octahydropyrido[1,2-a]pyrazine analog) | 0.62 | [3H]diprenorphine | CHO |
Table 2: In Vitro Mu-Opioid Receptor Antagonist Activity (IC50) of Substituted Octahydro-2H-pyrido[1,2-a]pyrazines
| Compound Reference | IC50 (nM) | Functional Assay | Cell Line |
| Compound 36[1] | 1.8 | [35S]GTPγS binding | CHO |
| Analog 4[1] | 0.54 | [35S]GTPγS binding | CHO |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of substituted octahydro-2H-pyrido[1,2-a]pyrazines.
General Synthetic Protocol for Substituted Octahydro-2H-pyrido[1,2-a]pyrazines
This protocol describes a representative synthesis of a substituted octahydro-2H-pyrido[1,2-a]pyrazine, adapted from literature procedures.
Step 1: Synthesis of the Diamine Precursor A suitable substituted piperidine derivative is elaborated to introduce an amino group at a specific position, often through reduction of a nitrile or amide. The stereochemistry at this stage can be controlled through the use of chiral starting materials or stereoselective reduction methods.
Step 2: Acylation with a Haloacetyl Halide The resulting diamine is acylated with a haloacetyl halide, such as bromoacetyl bromide, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures (0 °C) to control reactivity.
Step 3: Intramolecular Cyclization The resulting haloacetamide intermediate is subjected to intramolecular cyclization to form the pyrazinone ring. This is often achieved by treatment with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction mixture is typically heated to promote cyclization.
Step 4: Reduction of the Lactam The pyrazinone is then reduced to the corresponding octahydropyrido[1,2-a]pyrazine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like THF.
Purification: The final compound is purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl3, MeOD).
-
Instrumentation: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC are used for unambiguous assignment of proton and carbon signals. While specific spectral data is highly dependent on the substitution pattern, the general regions for the core protons and carbons can be predicted based on known analogs.[2][3]
Table 3: Representative 1H and 13C NMR Chemical Shift Ranges for the Octahydro-2H-pyrido[1,2-a]pyrazine Core
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Piperidine Ring Protons | 1.2 - 3.5 | 20 - 60 |
| Pyrazine Ring Protons | 2.0 - 4.0 | 45 - 65 |
| Bridgehead Proton | 2.5 - 3.5 | 55 - 70 |
Note: These are approximate ranges and will vary significantly with substitution.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
The separation of enantiomers is critical for determining the enantiomeric excess (ee) of a synthetic product and for isolating individual stereoisomers for biological evaluation.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or cyclodextrin-based columns are commonly used for the separation of amine-containing compounds.[4][5][6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. Small amounts of an amine modifier (e.g., diethylamine (B46881) or triethylamine) are often added to the mobile phase to improve peak shape and resolution for basic analytes.[6]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
Method Development: A screening approach is often employed, where different chiral columns and mobile phase compositions are tested to achieve baseline separation of the enantiomers.
Visualizations of Key Processes
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor, a typical G-protein coupled receptor (GPCR). Activation by an agonist leads to the dissociation of the G-protein heterotrimer and downstream signaling events. Antagonists, such as certain substituted octahydro-2H-pyrido[1,2-a]pyrazines, block this process by preventing agonist binding.
Caption: Mu-opioid receptor signaling cascade.
Experimental Workflow for a Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The stereochemistry of substituted octahydro-2H-pyrido[1,2-a]pyrazines is a critical aspect of their design and development as therapeutic agents. The rigid, conformationally defined scaffold allows for the precise positioning of substituents to achieve high-affinity and selective interactions with biological targets such as the mu-opioid receptor. A thorough understanding of stereoselective synthesis, conformational analysis, and the stereochemical determinants of biological activity is essential for advancing this promising class of compounds in drug discovery. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
Physicochemical Properties of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Octahydro-pyrido[1,2-A]pyrazine is a bicyclic diamine that serves as a crucial scaffold in medicinal chemistry. Its rigid conformational structure and chiral nature make it a valuable building block for the synthesis of various biologically active compounds. Notably, it has been utilized in the development of potent and selective mu (µ)-opioid receptor antagonists, highlighting its significance in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and illustrates its interaction with the mu-opioid receptor signaling pathway.
Core Physicochemical Data
The experimental data for the specific (R)-enantiomer of Octahydro-pyrido[1,2-A]pyrazine is limited in the public domain. The following tables summarize the available data, including identifier information and both predicted and limited experimental physicochemical parameters. It is crucial to note that much of the quantitative data is based on computational predictions or data for the racemic mixture.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (9aR)-Octahydropyrido[1,2-a]pyrazine |
| Synonyms | (R)-Octahydro-1H-Pyrido[1,2-A]Pyrazine, (R)-OCTAHYDRO-PYRIDO[1,2-A]PYRAZIN |
| CAS Number | 179605-64-2 |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol [2] |
| Canonical SMILES | C1CCN2CCNCC2C1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | 218.0 ± 8.0 °C at 760 mmHg (for racemate) | Predicted |
| Solubility | Expected to be soluble in water and polar organic solvents.[3] | General Amine Properties |
| pKa (Conjugate Acid) | 9.80 ± 0.20 (for racemate) | Predicted |
| logP | 0.8659 (for hydrochloride salt) | Predicted[4] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa of a basic compound like this compound can be determined by potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the compound and monitoring the corresponding change in pH.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. For a diamine, two equivalence points and thus two pKa values may be observed.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical and reliable technique for its determination.[5][6]
Methodology:
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathway
This compound serves as a key structural motif in the design of µ-opioid receptor antagonists.[1] These receptors are G-protein coupled receptors (GPCRs) that play a central role in pain modulation. Antagonists of the µ-opioid receptor block the effects of endogenous and exogenous opioids. The binding of an agonist to the µ-opioid receptor typically initiates a signaling cascade that leads to analgesia. An antagonist, by blocking this binding, prevents this downstream signaling.
The canonical signaling pathway initiated by µ-opioid receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels through the Gαi/o subunit, as well as β-arrestin mediated pathways.[7][8][9]
Caption: Mu-opioid receptor signaling pathway and antagonist action.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, particularly in the development of opioid receptor modulators. While comprehensive experimental data on its physicochemical properties are not extensively available, predictions and data from related structures provide valuable insights. The standard experimental protocols outlined in this guide can be employed to obtain precise measurements. Understanding these properties is essential for optimizing its use in the synthesis of novel therapeutic agents and for predicting their pharmacokinetic and pharmacodynamic behavior. Further research to experimentally determine the physicochemical profile of this specific enantiomer is warranted to fully support its application in drug development.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. agilent.com [agilent.com]
- 4. chemscene.com [chemscene.com]
- 5. acdlabs.com [acdlabs.com]
- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Octahydropyrido[1,2-a]pyrazine Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydropyrido[1,2-a]pyrazine core is a significant scaffold in medicinal chemistry, forming the basis of various biologically active compounds. The potential for tautomerism in this heterocyclic system is a critical aspect that can influence its physicochemical properties, receptor binding, and metabolic stability. This technical guide provides a comprehensive overview of the potential tautomeric forms of the octahydropyrido[1,2-a]pyrazine system, the factors influencing the equilibrium, and the experimental and computational methods used for their characterization.
Introduction to Tautomerism in Octahydropyrido[1,2-a]pyrazine Systems
Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. In the context of the octahydropyrido[1,2-a]pyrazine scaffold, two primary types of tautomerism can be envisaged: imine-enamine and amide-imidic acid tautomerism, particularly in derivatives containing carbonyl functionalities. Understanding the predominant tautomeric form is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.
Potential Tautomeric Forms
The octahydropyrido[1,2-a]pyrazine core can exhibit different tautomeric forms depending on its substitution pattern.
Imine-Enamine Tautomerism
In unsubstituted or alkyl-substituted octahydropyrido[1,2-a]pyrazines, the key tautomeric equilibrium to consider is the imine-enamine tautomerism. This involves the migration of a proton from an alpha-carbon to the nitrogen atom of an imine. While the fully saturated octahydropyrido[1,2-a]pyrazine does not have an imine group, its partially unsaturated derivatives or intermediates in its synthesis could exhibit this phenomenon. The equilibrium between an imine and its corresponding enamine is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.
Amide-Imidic Acid Tautomerism
For derivatives of octahydropyrido[1,2-a]pyrazine that incorporate a lactam moiety (a cyclic amide), such as in the case of praziquantel, amide-imidic acid tautomerism becomes relevant.[1][2] This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an imidic acid (or lactim) form. The amide form is generally more stable than the imidic acid form.[3] However, the equilibrium can be influenced by solvent, pH, and intramolecular hydrogen bonding.[3]
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several factors:
-
Solvent Effects: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[4] For instance, in keto-enol tautomerism, polar solvents often favor the more polar keto form.[5] A similar effect can be anticipated in imine-enamine and amide-imidic acid equilibria.
-
Temperature: Temperature can shift the equilibrium towards the less stable tautomer. Thermodynamic studies at different temperatures can provide insights into the enthalpy and entropy changes of the tautomerization process.
-
pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for compounds with acidic or basic functional groups. Protonation or deprotonation can favor one tautomer over the other.[6][7]
-
Substituent Effects: The electronic properties of substituents on the heterocyclic core can influence the relative stability of tautomers. Electron-withdrawing groups may favor one form, while electron-donating groups may favor another.[4]
-
Intramolecular Hydrogen Bonding: The possibility of forming a stable intramolecular hydrogen bond can significantly stabilize a particular tautomer.[3] For example, in some systems, an enol form can be stabilized by a hydrogen bond between the hydroxyl group and a nearby acceptor.[8]
Experimental Characterization of Tautomers
Several spectroscopic and analytical techniques are employed to study tautomeric equilibria.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9] Since tautomers are distinct chemical species, they will, in principle, give rise to different sets of signals in the NMR spectrum.
-
Proton (¹H) NMR: The chemical shifts of protons attached to or near the atoms involved in the tautomerization will be different for each tautomer. For example, the chemical shift of a vinyl proton in an enamine will be significantly different from that of an alkyl proton alpha to an imine.
-
Carbon-¹³C NMR: The chemical shifts of the carbon atoms involved in the tautomeric equilibrium (e.g., C=N vs. C-N, C=O vs. C-OH) will also differ.
-
Nitrogen-¹⁵N NMR: ¹⁵N NMR can be particularly informative as the chemical shift of the nitrogen atom is highly sensitive to its hybridization state and chemical environment (e.g., imine vs. enamine nitrogen).[10]
Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Dissolve a precisely weighed sample of the octahydropyrido[1,2-a]pyrazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.
-
Data Analysis: Integrate the signals corresponding to each tautomer. The ratio of the integrals for a given nucleus in the different tautomeric forms provides the equilibrium constant (Keq).
-
Variable Temperature Studies: Record spectra at different temperatures to investigate the thermodynamic parameters of the tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in each tautomer.[11]
-
Imine vs. Enamine: An imine will show a characteristic C=N stretching vibration, while an enamine will exhibit C=C and N-H stretching bands.
-
Amide vs. Imidic Acid: An amide shows a strong C=O stretching band (the amide I band) and an N-H bending vibration (the amide II band). The imidic acid form would show an O-H stretching band and a C=N stretching band.
Experimental Protocol: IR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet (for solids) or as a thin film between salt plates (for liquids). For solution studies, use a suitable solvent that is transparent in the IR region of interest.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups of each tautomer. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio.
UV-Vis Spectroscopy
The electronic absorption spectra of tautomers can differ due to variations in their conjugated systems. Changes in the absorption maximum (λmax) and molar absorptivity (ε) with solvent polarity or pH can indicate a shift in the tautomeric equilibrium.
Computational Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying tautomeric equilibria.[5] These methods can be used to:
-
Calculate the relative energies of the different tautomers in the gas phase and in solution (using solvent models).
-
Predict the geometries of the tautomers.
-
Calculate spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental data.
-
Investigate the transition states and energy barriers for the interconversion between tautomers.
Computational Protocol: DFT Calculations of Tautomeric Equilibrium
-
Structure Building: Build the 3D structures of the possible tautomers of the octahydropyrido[1,2-a]pyrazine derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., PCM, SMD).
-
Energy Analysis: Calculate the relative Gibbs free energies of the tautomers to predict the equilibrium constant (Keq = exp(-ΔG/RT)).
Quantitative Data Summary
The following tables present hypothetical quantitative data for the tautomeric equilibrium of a model octahydropyrido[1,2-a]pyrazine derivative to illustrate the type of data that can be obtained from experimental and computational studies.
Table 1: Hypothetical Tautomeric Equilibrium Constants (Keq) in Different Solvents
| Solvent | Dielectric Constant (ε) | Keq ([Enamine]/[Imine]) | ΔG (kcal/mol) |
| Cyclohexane | 2.02 | 0.25 | 0.82 |
| Chloroform | 4.81 | 0.50 | 0.41 |
| Acetone | 20.7 | 1.20 | -0.11 |
| Methanol | 32.7 | 2.50 | -0.54 |
| Water | 80.1 | 5.00 | -0.96 |
Table 2: Hypothetical Spectroscopic Data for Imine and Enamine Tautomers
| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Imine | 3.2 (α-CH₂) | 165 (C=N) | 1640 (C=N stretch) |
| 1.5-1.9 (ring CH₂) | 55 (α-C) | ||
| Enamine | 5.5 (=CH) | 140 (C=C) | 3350 (N-H stretch) |
| 4.5 (N-H) | 105 (=C) | 1620 (C=C stretch) |
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
Conclusion
The tautomeric behavior of octahydropyrido[1,2-a]pyrazine systems is a multifaceted phenomenon that requires a combination of experimental and computational approaches for a thorough understanding. This guide has outlined the potential tautomeric forms, the key factors that govern their equilibrium, and the methodologies to study them. A detailed characterization of the tautomerism in this important heterocyclic scaffold is essential for the rational design and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 10. tandfonline.com [tandfonline.com]
- 11. Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-A]pyrazine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (R)-Octahydro-pyrido[1,2-A]pyrazine scaffold is a conformationally constrained bicyclic diamine that has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. This document provides detailed application notes and experimental protocols for the use of this scaffold in drug design, with a primary focus on its successful application in the development of µ-opioid receptor antagonists and its potential as a scaffold for neurokinin-1 (NK1) receptor antagonists.
Application 1: µ-Opioid Receptor Antagonists
The most prominent application of the this compound scaffold has been in the design of potent and selective µ-opioid receptor antagonists.[1][2][3][4][5] These compounds have potential applications in the treatment of opioid-induced side effects, such as constipation and respiratory depression, as well as in the management of addiction.
Rationale for Scaffold Use
The rigid structure of the octahydropyrido[1,2-a]pyrazine core serves as an excellent platform to mimic the binding of endogenous and exogenous opioid ligands to the µ-opioid receptor. By strategically placing pharmacophoric elements on this scaffold, researchers have developed antagonists with high affinity and selectivity.
Key Compounds and Biological Activity
A notable example is compound 36 , which has demonstrated high affinity for the µ-opioioid receptor and potent antagonist activity in in vitro functional assays.[1][4] The table below summarizes the binding affinities and functional activities of compound 36 and a reference compound.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity (µ/δ) | Selectivity (µ/κ) |
| Compound 36 | µ-opioid | 0.47 | 1.8 | High | High |
| Reference Cmpd 4 | µ-opioid | 0.62 | 0.54 | Moderate | Moderate |
Data compiled from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49(25), 7290-306.[1]
Application 2: Neurokinin-1 (NK1) Receptor Antagonists
The octahydropyrido[1,2-a]pyrazine scaffold has also been explored for the development of neurokinin-1 (NK1) receptor antagonists.[6] NK1 receptor antagonists are of interest for the treatment of a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.
Rationale for Scaffold Use
Similar to its application in opioid receptor modulation, the rigid nature of the octahydropyrido[1,2-a]pyrazine scaffold allows for the optimal presentation of pharmacophores required for interaction with the NK1 receptor.
Experimental Protocols
Synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Core
A general synthetic route to the core structure is outlined below. This protocol is based on established methodologies for related heterocyclic systems.
Step 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide
-
In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (B33004) (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Intramolecular Cyclization to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to afford the final product.
Caption: Synthetic workflow for the octahydropyrido[1,2-a]pyrazin-1-one core.
Biological Evaluation: Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.
Materials:
-
Membrane preparations from cells expressing the desired opioid receptor subtype (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ-receptors).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Unlabeled competitor (test compound and a known high-affinity ligand for non-specific binding, e.g., naloxone).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled naloxone, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Evaluation: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G-protein activation.[7][8][9][10][11]
Materials:
-
Membrane preparations from cells expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Test compound (agonist or antagonist).
-
Known agonist.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with GDP on ice.
-
Plate Setup:
-
Basal Binding: Add assay buffer, [³⁵S]GTPγS, and the membrane/GDP mixture.
-
Agonist-stimulated Binding: Add a known agonist, [³⁵S]GTPγS, and the membrane/GDP mixture.
-
Antagonist Assay: Add the test compound (antagonist), a fixed concentration of the known agonist, [³⁵S]GTPγS, and the membrane/GDP mixture.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 value and calculate the Kb using the appropriate pharmacological model.
Caption: Signaling pathway of GPCR activation and antagonist inhibition.
Conclusion
The this compound scaffold is a versatile and valuable tool in drug design, particularly for targeting G-protein coupled receptors. The provided protocols offer a foundation for the synthesis and evaluation of novel compounds based on this promising scaffold. Further exploration of this scaffold may lead to the discovery of new chemical entities with diverse pharmacological activities.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 5. Document: Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. (CHEMBL1137297) - ChEMBL [ebi.ac.uk]
- 6. Hexa- and octahydro-pyrido[1,2-a]pyrazine derivatives with NK.sub.1 antagonistic activity [patentalert.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
Application Notes and Protocols for the Synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the asymmetric synthesis of (R)-Octahydro-pyrido[1,2-a]pyrazine, a valuable chiral scaffold in medicinal chemistry. This bicyclic diamine is a key structural motif in the development of various therapeutic agents, notably as potent and selective μ-opioid receptor antagonists.[1][2]
Synthetic Strategy Overview
The enantioselective synthesis of this compound is achieved through a three-step process, commencing with the commercially available and enantiopure starting material, (R)-2-(aminomethyl)piperidine. The synthesis involves the formation of a lactam intermediate, which is subsequently reduced to the target saturated bicyclic diamine.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis. Please note that yields are indicative and can vary based on experimental conditions and scale.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Time (h) |
| 1. Acylation | (R)-2-(Aminomethyl)piperidine | Bromoacetyl bromide, Triethylamine | Dichloromethane (B109758) (DCM) | 0 °C to rt | 2-4 |
| 2. Cyclization | (R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 4-6 |
| 3. Reduction | (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | Reflux | 12-18 |
Table 2: Product Characterization and Yields
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |
| 1 | (R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide | C₈H₁₅BrN₂O | 235.12 | 85-95 |
| 2 | (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one | C₈H₁₄N₂O | 154.21 | 60-70 |
| 3 | This compound | C₈H₁₆N₂ | 140.23 | 75-85 |
Table 3: Spectroscopic Data for Analogs and Expected Data for this compound
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (Analog) | Expected complex multiplets in the regions of 1.2-3.8 ppm. | Expected peaks for aliphatic carbons and a carbonyl carbon (~170 ppm). | 155.1 [M+H]⁺ |
| This compound (Expected) | Expected complex multiplets in the regions of 1.1-3.2 ppm. | Expected peaks for aliphatic carbons in the range of 20-60 ppm. | 141.1 [M+H]⁺ |
Experimental Protocols
Step 1: Synthesis of (R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Haloacetamide Intermediate)
This protocol is based on established methods for the acylation of primary amines.[1]
Materials:
-
(R)-2-(Aminomethyl)piperidine
-
Bromoacetyl bromide
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-N-(piperidin-2-ylmethyl)-2-bromoacetamide. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (Lactam Intermediate)
This intramolecular cyclization is a key step in forming the bicyclic ring system.[1]
Materials:
-
(R)-N-(Piperidin-2-ylmethyl)-2-bromoacetamide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of (R)-N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.
Step 3: Synthesis of this compound (Final Product)
The reduction of the lactam to the corresponding diamine is achieved using a powerful reducing agent.
Materials:
-
(R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (1.0 eq) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Work-up (Fieser method): Carefully and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (B78521) (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a granular precipitate is formed.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.
Signaling Pathway and Biological Context
Derivatives of the octahydro-pyrido[1,2-a]pyrazine scaffold are potent antagonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Mechanism of μ-opioid receptor antagonism.
By competitively binding to the MOR, these compounds block the downstream signaling cascade typically initiated by opioid agonists. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of ion channels, ultimately blocking the analgesic and euphoric effects of opioids.[1] This mechanism of action makes them promising candidates for the treatment of opioid addiction and overdose.[1]
References
Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-a]pyrazine as µ-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the (R)-Octahydro-pyrido[1,2-a]pyrazine scaffold in the development of potent and selective µ-opioid receptor (MOR) antagonists. This document outlines the key pharmacological data, detailed experimental protocols for in vitro characterization, and visualizations of the relevant biological pathways and experimental workflows.
The this compound core has been identified as a privileged scaffold in medicinal chemistry for targeting the µ-opioid receptor. Derivatives of this template have been shown to exhibit high binding affinity and potent antagonist activity, making them promising candidates for the development of therapeutics for conditions such as opioid-induced constipation, respiratory depression, and substance use disorders.
Data Presentation
The following tables summarize the in vitro pharmacological data for a series of µ-opioid receptor antagonists based on the this compound scaffold. The data is extracted from studies by Le Bourdonnec et al., who identified compound 36 as a lead candidate with high affinity for the µ-opioid receptor and potent antagonist activity.[1][2]
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound Derivatives [1][2][3]
| Compound | µ (Kᵢ, nM) | δ (Kᵢ, nM) | κ (Kᵢ, nM) | µ/δ Selectivity | µ/κ Selectivity |
| 4 | 0.62 | 210 | 110 | 339 | 177 |
| 36 | 0.47 | 130 | 29 | 277 | 62 |
Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM) of this compound Derivatives [1][2][3]
| Compound | µ Antagonist Activity (IC₅₀, nM) in [³⁵S]GTPγS Assay |
| 4 | 0.54 |
| 36 | 1.8 |
IC₅₀ represents the concentration of the antagonist required to inhibit 50% of the agonist-stimulated response.
Signaling Pathways and Experimental Logic
The development and characterization of these antagonists involve understanding their interaction with the µ-opioid receptor and the subsequent signaling cascade, as well as the workflow for their in vitro evaluation.
Caption: µ-Opioid receptor signaling and antagonist inhibition.
Caption: Workflow for antagonist development.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize this compound derivatives as µ-opioid receptor antagonists.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the test compounds for the µ, δ, and κ opioid receptors.
1. Materials:
-
Cell Membranes: CHO (Chinese Hamster Ovary) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]Naltrindole
-
κ-receptor: [³H]U-69,593
-
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Instrumentation: Scintillation counter, cell harvester with GF/B filters.
2. Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 10⁻¹¹ to 10⁻⁵ M) in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
50 µL of the appropriate radioligand (final concentration ~0.5-1.0 nM)
-
50 µL of test compound dilution or naloxone for non-specific binding, or buffer for total binding.
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
-
Incubate the plates at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the ability of the test compounds to antagonize agonist-stimulated G-protein activation.
1. Materials:
-
Cell Membranes: CHO cells expressing the human µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS
-
Agonist: DAMGO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 1 mM EDTA, and 5 mM MgCl₂.
-
GDP: 10 µM final concentration.
-
Instrumentation: Scintillation counter, cell harvester with GF/B filters.
2. Procedure:
-
Prepare serial dilutions of the antagonist test compounds.
-
In a 96-well plate, add the following:
-
Cell membrane preparation (10-20 µg of protein).
-
Test compound dilutions.
-
DAMGO at a concentration that gives 80% of its maximal effect (EC₈₀).
-
GDP.
-
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and quantify radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol 3: cAMP Functional Assay
This assay measures the ability of antagonists to reverse the agonist-induced inhibition of cAMP production.
1. Materials:
-
Cells: CHO cells stably expressing the human µ-opioid receptor.
-
Agonist: DAMGO
-
Stimulant: Forskolin (B1673556)
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine)
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen-based kits)
-
Cell Culture Medium: F-12 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
2. Procedure:
-
Seed the cells in a 96-well plate and grow to near confluency.
-
On the day of the assay, replace the growth medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.
-
Add serial dilutions of the antagonist test compounds and pre-incubate for 15-20 minutes.
-
Add the agonist (DAMGO) at its EC₈₀ concentration.
-
Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production and incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that restores cAMP levels to 50% of the maximal level in the presence of the agonist.
Conclusion
The this compound scaffold serves as a valuable template for the design of potent and selective µ-opioid receptor antagonists. The provided data and protocols offer a framework for the systematic evaluation of novel compounds based on this scaffold, facilitating the discovery of new therapeutic agents with improved pharmacological profiles.
References
Application Notes and Protocols for Opioid Receptor Antagonist Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioligand binding assays are a cornerstone technique in pharmacology and drug discovery for characterizing the interactions between ligands and their receptors. This application note provides a detailed protocol for conducting radioligand binding assays to determine the affinity of opioid receptor antagonists. Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for opioid analgesics and their antagonists.[1][2] Understanding the binding affinity of novel antagonists is crucial for the development of new therapeutics for opioid overdose and addiction.[3] The protocols described herein detail both saturation and competition binding assays, which allow for the determination of key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled antagonist compounds.[2][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of opioid receptors and the experimental workflow of a competitive radioligand binding assay.
Caption: Opioid receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Experimental Protocols
This section provides detailed methodologies for performing saturation and competition radioligand binding assays to characterize opioid receptor antagonists.
I. Materials and Reagents
-
Receptor Source: Commercially available cell membranes expressing the human opioid receptor of interest (e.g., mu, delta, or kappa) or in-house prepared membranes from tissues or cell lines.[5][6]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) opioid receptor antagonist with high specific activity and affinity (e.g., [³H]-Naloxone, [³H]-Diprenorphine).[7][8] The choice of radioligand is critical and should ideally have high specific activity (>20 Ci/mmol for tritiated ligands) and low non-specific binding.[2]
-
Unlabeled Ligands:
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity opioid antagonist like Naloxone.[4]
-
Test Compounds: The unlabeled opioid receptor antagonists to be evaluated.
-
-
Buffers and Solutions:
-
Equipment:
II. Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the total receptor density (Bmax) in the membrane preparation.[4]
-
Prepare Radioligand Dilutions: Create a series of dilutions of the radioligand in binding buffer, typically ranging from 0.1 to 10 times the expected Kd.[4]
-
Set up Assay Plates: In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.[4]
-
Incubation: Incubate the plates at room temperature or 30°C for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[4][9]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through PEI-pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[1][10]
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.[4]
-
Plot the specific binding versus the free radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.[4]
-
III. Protocol 2: Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (antagonist) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[4]
-
Prepare Reagents:
-
Prepare a fixed concentration of the radioligand, typically at or near its Kd value.[4]
-
Prepare a series of dilutions of the unlabeled test compound.
-
-
Set up Assay Plates: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound. The final assay volume is typically 200-250 µL.[7][9][10]
-
Total Binding: Add cell membranes, binding buffer, and the radioligand.[7]
-
Non-specific Binding (NSB): Add cell membranes, a high concentration of a standard unlabeled competitor (e.g., 10 µM Naloxone), and the radioligand.[4][7]
-
Competition: Add cell membranes, varying concentrations of the test compound, and the radioligand.[4][7]
-
-
Incubation: Incubate the plates at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[4][9]
-
Filtration and Washing: Follow the same procedure as for the saturation binding assay to separate bound and free radioligand and wash the filters.[4]
-
Counting: Measure the radioactivity in each well using a liquid scintillation counter.[4]
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[10]
-
Data Presentation
The quantitative data derived from radioligand binding assays should be summarized in a clear and structured format for easy comparison.
Table 1: Radioligand Binding Parameters (Saturation Assay)
| Radioligand | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Source |
| [³H]-Naloxone | Mu (μ) | 11.3 - 18.7 | 2725 | [11] |
| [³H]-Cyprodime | Mu (μ) | 3.8 ± 0.18 | 87.1 ± 4.83 | [12] |
| [³H]-DAMGO | Mu (μ) | ~1.6 (EC50) | N/A | [1] |
| [³H]-Deltorphin II | Delta (δ) | 12.2 ± 3.8 | 3723 ± 748 | [13] |
Note: EC50 from a GTPγS binding assay is provided for [³H]-DAMGO as an indicator of potency.
Table 2: Binding Affinities (Ki) of Opioid Receptor Antagonists (Competition Assay)
| Antagonist | Receptor Subtype | Ki (nM) | Radioligand Used | Source |
| Naloxone | Mu (μ) | ~3.9 | [³H]-Naloxone | [11] |
| Naloxone | Kappa (κ) | ~16 | [³H]-Naloxone | [11] |
| Naloxone | Delta (δ) | ~95 | [³H]-Naloxone | [11] |
| Naltrexone | Mu (μ) | 5.37 | [³H]-Naloxone | [11] |
| nor-BNI | Kappa (κ) | 9.97 | [³H]-Naloxone | [11] |
| NTI | Delta (δ) | 31.1 | [³H]-Naloxone | [11] |
| 10-Methoxyibogaine | Mu (μ) | 2 - 4 µM | [³H]-Naloxone | [7] |
| Ibogaine | Mu (μ) | 11.04 ± 0.66 µM | [³H]-Naloxone | [7] |
Troubleshooting
-
High Non-specific Binding: This can obscure the specific binding signal. To mitigate this, one can optimize the radioligand concentration (use at or below its Kd), increase the number and volume of washes, pre-treat filters with PEI, and include BSA in the binding buffer.[4]
-
Low Specific Binding Signal: This may result from inactive receptor preparations or degraded radioligand. It is important to verify the activity of the membrane preparation and the integrity of the radioligand.[4]
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. revvity.com [revvity.com]
- 3. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ChemiSCREEN™ Delta Opioid Receptor Membrane Preparation [discoverx.com]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity Labeling Mu Opioid Receptors With Novel Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Functional Assays for G-protein Coupled Mu-Opioid Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key functional assays used to characterize the activity of G-protein coupled mu-opioid receptors (MORs). Detailed protocols for these assays are included to facilitate their implementation in a laboratory setting. The accompanying data tables and diagrams are designed to offer clear, comparative insights and visual understanding of the underlying biological processes and experimental workflows.
Introduction to Mu-Opioid Receptor Signaling
The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in pain perception, reward, and dependence.[1][2][3] Upon activation by an agonist, such as morphine or the endogenous peptide DAMGO, the receptor undergoes a conformational change that triggers intracellular signaling cascades. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][4]
In addition to G-protein mediated signaling, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor.[1][6] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling pathways.[6][7] The differential activation of G-protein versus β-arrestin pathways by different ligands is known as "biased agonism" and is an area of intense research for the development of safer opioid analgesics with reduced side effects.[1][6][8]
Key Functional Assays
Several in vitro functional assays are routinely used to characterize the pharmacological properties of MOR ligands. These assays can be broadly categorized based on the signaling event they measure:
-
G-protein Activation Assays: These assays directly or indirectly measure the activation of G-proteins upon receptor stimulation.
-
Second Messenger Assays: These assays quantify the changes in intracellular second messenger levels, such as cAMP.
-
β-Arrestin Recruitment Assays: These assays measure the interaction between the activated receptor and β-arrestin proteins.
-
Receptor Internalization Assays: These assays monitor the agonist-induced trafficking of the receptor from the cell surface into the cell.
The choice of assay depends on the specific research question, the desired throughput, and the available instrumentation.
Quantitative Data Summary
The following tables summarize quantitative data for standard mu-opioid receptor ligands in key functional assays. These values are indicative and can vary depending on the specific cell line, receptor expression level, and assay conditions.
Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Ligand | Parameter | Value | System | Reference |
| SR-17018 | EC₅₀ | 97 nM | MOP Receptor | [9] |
| SR-17018 | Efficacy | Partial Agonist | Mouse Brainstem Membranes | [9] |
| DAMGO | Efficacy | Full Agonist | Mouse Brainstem Membranes | [9] |
| Morphine | Efficacy | Partial Agonist | cAMP Assay | [9] |
Table 2: β-Arrestin Recruitment
| Ligand | Parameter | Value | System | Reference |
| DAMGO | Efficacy | Full Agonist | HEK293 cells | [10] |
| Fentanyl | Efficacy | Full Agonist | HEK293 cells | [10] |
| Oliceridine | Efficacy | Partial Agonist | HEK293 cells | [10] |
| PZM21 | Efficacy | Negligible | HEK293 cells | [10] |
| Morphine | Bias Factor (vs. DAMGO) | 1.8 (G-protein biased) | CHO cells | [11] |
Signaling Pathways and Experimental Workflows
Caption: Mu-opioid receptor signaling pathways.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Principle of a β-arrestin recruitment assay.
Experimental Protocols
cAMP/Adenylyl Cyclase Functional Assay
This assay measures the inhibition of adenylyl cyclase activity upon MOR activation, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (agonists and antagonists).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well assay plates.
Protocol:
-
Cell Seeding: Seed cells into the appropriate assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a positive control (e.g., DAMGO) and a vehicle control.
-
Cell Treatment:
-
For agonist testing: Remove the culture medium and add the diluted compounds to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
For antagonist testing: Pre-incubate the cells with the test compounds before adding a known concentration of an agonist (e.g., EC₈₀ of DAMGO).
-
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen assay kit. This typically involves the addition of detection reagents and incubation for a specified period.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a plate reader capable of detecting fluorescence or luminescence).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the concentration-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation, providing a direct measure of G-protein activation.[9]
Materials:
-
Cell membranes prepared from cells expressing the mu-opioid receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP.
-
Test compounds (agonists).
-
[³⁵S]GTPγS (radiolabeled).
-
Unlabeled GTPγS (for non-specific binding determination).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation: Prepare crude cell membranes from receptor-expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Diluted test compounds or vehicle.
-
GDP (final concentration typically 10-30 µM).
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction (final concentration typically 0.05-0.1 nM). For non-specific binding wells, also add unlabeled GTPγS (final concentration 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MOR. Several technologies are available, with enzyme fragment complementation (EFC) being a common method.[7][12]
Materials:
-
Cells engineered to co-express the MOR tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
Assay buffer.
-
Test compounds (agonists).
-
Substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the engineered cells into white, opaque assay plates and incubate overnight.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compounds prepared in assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the detection reagents, including the chemiluminescent substrate, to each well according to the manufacturer's protocol.
-
Signal Development: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to generate concentration-response curves and determine EC₅₀ and Emax values.
Receptor Internalization Assay
This assay monitors the agonist-induced endocytosis of MOR from the cell surface. This can be achieved using various methods, including antibody-based assays with flow cytometry or imaging, or FRET-based techniques.[13][14][15]
Materials:
-
Cells expressing a tagged MOR (e.g., FLAG or SNAP-tag).
-
Cell culture medium.
-
Fluorescently labeled antibody against the tag or a fluorescent substrate for the tag.
-
Test compounds (agonists).
-
Fixation and permeabilization buffers (for imaging-based methods).
-
Flow cytometer or high-content imaging system.
Protocol (Antibody-based, Flow Cytometry):
-
Cell Seeding: Seed cells expressing the tagged MOR into appropriate culture plates.
-
Agonist Stimulation: Treat the cells with the test compound at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C to induce receptor internalization.
-
Labeling:
-
Place the cells on ice to stop internalization.
-
Incubate the cells with a fluorescently labeled antibody that recognizes the extracellular tag of the receptor. This will label the receptors remaining on the cell surface.
-
-
Washing: Wash the cells with cold PBS to remove unbound antibody.
-
Cell Detachment: Detach the cells from the plate (e.g., using a non-enzymatic cell dissociation solution).
-
Flow Cytometry: Analyze the fluorescence intensity of the individual cells using a flow cytometer. A decrease in fluorescence intensity compared to untreated cells indicates receptor internalization.
-
Data Analysis: Quantify the mean fluorescence intensity for each condition. Plot the percentage of internalization against the logarithm of the agonist concentration to determine EC₅₀ values.
References
- 1. youtube.com [youtube.com]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. pnas.org [pnas.org]
- 14. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Application Notes and Protocols for High-Throughput Screening of Octahydropyrido[1,2-a]pyrazine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrido[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential for interaction with a variety of biological targets. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high affinity and selectivity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of octahydropyrido[1,2-a]pyrazine libraries, covering library synthesis, screening assays for key target classes, and data analysis workflows.
Biological Targets and Rationale
The octahydropyrido[1,2-a]pyrazine scaffold has been most notably investigated as a modulator of G-protein coupled receptors (GPCRs), particularly opioid and dopamine (B1211576) receptors. The conformational rigidity of the core structure is well-suited for mimicking the presentation of pharmacophoric elements necessary for binding to these receptors.
-
Mu-Opioid Receptor (MOR): Derivatives of this scaffold have been identified as potent and selective MOR antagonists, with potential applications in the treatment of opioid use disorder and other related conditions.[1]
-
Dopamine Receptors (DR): Patent literature suggests that substituted octahydropyrido[1,2-a]pyrazine derivatives can act as ligands for dopamine receptor subtypes, indicating their potential utility in treating neurological and psychiatric disorders.
-
Other Potential Targets: The broader imidazo[1,2-a]pyrazine (B1224502) scaffold has been associated with kinase inhibition and neurokinin (NK1) receptor antagonism, suggesting that libraries based on the octahydropyrido[1,2-a]pyrazine core could yield hits against a wider range of targets.[2][3]
Diversity-Oriented Synthesis of an Octahydropyrido[1,2-a]pyrazine Library
A diversity-oriented synthesis (DOS) approach is ideal for generating a library of octahydropyrido[1,2-a]pyrazines with a wide range of chemical and structural diversity for HTS.[4] The following protocol outlines a potential synthetic strategy based on the Ugi four-component reaction (Ugi-4CR) followed by a Pictet-Spengler reaction, which are well-established methods for the combinatorial synthesis of heterocyclic libraries.[5][6][7][8][9][10]
Protocol: Combinatorial Library Synthesis
Objective: To synthesize a diverse library of octahydropyrido[1,2-a]pyrazine derivatives.
Materials:
-
A diverse set of commercially available aldehydes (R1-CHO)
-
A diverse set of commercially available isocyanides (R2-NC)
-
2-(Piperidin-2-yl)ethan-1-amine
-
A diverse set of commercially available carboxylic acids (R3-COOH)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Automated liquid handler
-
96-well reaction blocks
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.5 M stock solutions of each aldehyde, isocyanide, and carboxylic acid in methanol.
-
Prepare a 0.5 M stock solution of 2-(piperidin-2-yl)ethan-1-amine in methanol.
-
-
Ugi Four-Component Reaction (Automated):
-
Using an automated liquid handler, dispense 100 µL (0.05 mmol) of the 2-(piperidin-2-yl)ethan-1-amine stock solution into each well of a 96-well reaction block.
-
To each well, add 100 µL (0.05 mmol) of a unique aldehyde stock solution.
-
To each well, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.
-
To each well, add 100 µL (0.05 mmol) of a unique isocyanide stock solution.
-
Seal the reaction block and shake at room temperature for 48 hours.
-
-
Solvent Evaporation:
-
After 48 hours, unseal the reaction block and evaporate the methanol under a stream of nitrogen or using a centrifugal evaporator.
-
-
Pictet-Spengler Cyclization:
-
To each well containing the dried Ugi product, add 500 µL of a 10% TFA solution in DCM.
-
Seal the reaction block and shake at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude products via high-throughput parallel purification (e.g., automated flash chromatography or preparative HPLC).
-
-
Library Plating:
-
Characterize a representative subset of the library members by LC-MS and ¹H NMR to confirm structure and purity.
-
Prepare stock solutions of the purified compounds in DMSO (typically 10 mM) in 96- or 384-well plates for HTS.
-
High-Throughput Screening Protocols
The following are example HTS protocols for identifying modulators of mu-opioid and dopamine D2 receptors, two key GPCR targets for the octahydropyrido[1,2-a]pyrazine scaffold.
Mu-Opioid Receptor Antagonist Screening: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.
Materials:
-
CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR)
-
[³⁵S]GTPγS (radioligand)
-
DAMGO (a selective mu-opioid agonist)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
384-well white, opaque microplates
Protocol:
-
Membrane Preparation: Prepare cell membranes from hMOR-expressing cells according to standard protocols.
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from the DMSO stock plates to the 384-well assay plates. Include wells for positive control (DAMGO alone) and negative control (buffer/DMSO).
-
Reagent Addition:
-
Add 5 µL of assay buffer containing hMOR cell membranes and SPA beads to each well.
-
Add 5 µL of assay buffer containing DAMGO (at a final concentration equal to its EC₈₀) to all wells except the negative control wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of assay buffer containing [³⁵S]GTPγS and GDP.
-
-
Incubation: Incubate the plates for 60 minutes at 30°C.
-
Detection: Centrifuge the plates to allow the SPA beads to settle. Measure the radioactivity in each well using a microplate scintillation counter.
Dopamine D2 Receptor Modulator Screening: Calcium Mobilization Assay
This cell-based assay measures changes in intracellular calcium concentration upon receptor activation, typically in a cell line co-expressing a promiscuous G-protein to couple the receptor to the phospholipase C pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor (D2R) and a Gα subunit (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Dopamine or a known D2R agonist
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed the D2R-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add the fluorescent calcium dye solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Addition: Transfer library compounds to the cell plates using an automated liquid handler.
-
Signal Detection (FLIPR or equivalent):
-
Place the cell plate into a fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the D2R agonist to stimulate the cells and immediately begin measuring the fluorescence intensity over time.
-
For antagonist screening, pre-incubate the cells with the library compounds before adding the agonist.
-
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes representative in vitro binding affinities and functional antagonist activities of a key octahydropyrido[1,2-a]pyrazine derivative (Compound 36) and a reference compound at human opioid receptors.[1]
| Compound | Scaffold | µ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Antagonist Activity (IC50, nM) | δ-Opioid Receptor Binding Affinity (Ki, nM) | κ-Opioid Receptor Binding Affinity (Ki, nM) |
| 36 | Octahydropyrido[1,2-a]pyrazine | 0.47 | 1.8 | 130 | 29 |
| 4 | Octahydroquinolizine | 0.62 | 0.54 | 210 | 110 |
HTS Data Analysis Workflow
A robust data analysis workflow is crucial for identifying meaningful hits from large datasets.[11]
-
Primary Data Normalization: Raw data from the plate reader is normalized to in-plate controls. For an antagonist screen, the data is typically normalized to the signal from the positive control (agonist alone) and the negative control (buffer/DMSO).
-
Quality Control: The Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Hit Identification: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically 3 standard deviations from the mean of the negative controls.
-
Dose-Response Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).
-
Hit Triaging and Validation: Confirmed hits undergo a series of secondary and orthogonal assays to eliminate false positives and prioritize the most promising compounds for further investigation. This may include selectivity profiling against related targets and biophysical binding assays.
Visualizations
Diversity-Oriented Synthesis Workflow
Caption: Workflow for the diversity-oriented synthesis of an octahydropyrido[1,2-a]pyrazine library.
HTS and Hit Validation Workflow
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexa- and octahydro-pyrido[1,2-a]pyrazine derivatives with NK.sub.1 antagonistic activity [patentalert.com]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 7. Synthesis of Constrained Heterocycles Employing Two Post-Ugi Cyclization Methods for Rapid Library Generation with In Cellulo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions [jsynthchem.com]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 11. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Octahydropyrido[1,2-a]pyrazines for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrido[1,2-a]pyrazine scaffold is a rigid bicyclic diamine structure that has emerged as a privileged core in medicinal chemistry. Its conformational rigidity and stereochemical complexity make it an attractive template for the design of potent and selective ligands for a variety of biological targets. Notably, this scaffold has been extensively explored in the development of mu (µ)-opioid receptor antagonists, offering potential therapeutic applications in pain management, opioid use disorder, and the mitigation of opioid-induced side effects.[1][2] Structure-Activity Relationship (SAR) studies of this series have led to the identification of compounds with sub-nanomolar affinity and high selectivity for the µ-opioid receptor.[1] Beyond opioid receptors, the octahydropyrido[1,2-a]pyrazine core has been investigated for other therapeutic targets, including neurokinin-1 (NK1) receptors.[3]
These application notes provide a comprehensive overview of the synthesis of substituted octahydropyrido[1,2-a]pyrazines, detailed experimental protocols for key synthetic transformations and biological assays, and a summary of SAR data to guide the design of novel analogs.
Synthetic Workflow and Methodologies
The synthesis of the octahydropyrido[1,2-a]pyrazine core can be achieved through several routes. A common and effective strategy involves the construction of a pyrazinone ring onto a piperidine (B6355638) backbone, followed by reduction. A representative synthetic workflow is depicted below.
Caption: General synthetic workflow for substituted octahydropyrido[1,2-a]pyrazines.
Experimental Protocols
Protocol 1: Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Intermediate B)
This protocol describes the acylation of 2-(aminomethyl)piperidine to form the key bromoacetamide intermediate.
Materials:
-
2-(Aminomethyl)piperidine
-
Bromoacetyl bromide
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one (Intermediate C)
This protocol outlines the intramolecular cyclization of the bromoacetamide intermediate to form the pyrazinone core.
Materials:
-
N-(Piperidin-2-ylmethyl)-2-bromoacetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N2 or Ar)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: In Vitro µ-Opioid Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor.
Materials:
-
Cell membranes from CHO cells expressing the human µ-opioid receptor
-
Radioligand: [³H]DAMGO
-
Non-specific binding control: Naloxone (B1662785)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds
-
96-well plates, filtration apparatus, glass fiber filters, scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]DAMGO, and varying concentrations of the test compound or naloxone in the assay buffer.
-
Incubate the plates at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Studies
The primary application of the octahydropyrido[1,2-a]pyrazine scaffold has been in the development of µ-opioid receptor antagonists. SAR studies have revealed key structural features that govern potency and selectivity.
µ-Opioid Receptor Antagonists
A series of octahydropyrido[1,2-a]pyrazine derivatives were designed to replace the octahydroquinolizine template of a known potent µ-opioid antagonist. This led to the identification of compounds with high affinity and improved selectivity.[1]
| Compound | R | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) | hµ IC50 (nM) |
| 4 | (Octahydroquinolizine core) | 0.62 | 210 | 110 | 0.54 |
| 36 | 2-Chlorobenzyl | 0.47 | 130 | 29 | 1.8 |
Data extracted from a study on novel mu-opioid receptor antagonists.[1]
Key SAR Insights:
-
Replacement of the octahydroquinolizine core with the octahydropyrido[1,2-a]pyrazine scaffold (as in compound 36 ) maintained high affinity for the µ-opioid receptor.[1]
-
Compound 36 demonstrated an improved binding selectivity profile for µ over κ and δ receptors compared to the parent compound 4 .[1]
-
The 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (compound 36 ) was identified as a lead compound with potent in vitro antagonist activity.[1]
Signaling Pathway
Octahydropyrido[1,2-a]pyrazine-based µ-opioid receptor antagonists act by competitively blocking the binding of endogenous and exogenous opioids to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the downstream signaling cascade that leads to opioid-mediated effects.
Caption: Mechanism of µ-opioid receptor antagonism.
Conclusion
The octahydropyrido[1,2-a]pyrazine scaffold is a versatile and valuable core for the design of potent and selective modulators of biological targets, with significant success in the development of µ-opioid receptor antagonists. The synthetic routes are well-established, allowing for the generation of diverse libraries for SAR studies. The provided protocols and SAR data serve as a guide for researchers in the synthesis and evaluation of novel derivatives of this promising heterocyclic system for therapeutic applications.
References
Application Notes and Protocols for (R)-Octahydro-pyrido[1,2-A]pyrazine in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuropharmacological applications of the (R)-Octahydro-pyrido[1,2-A]pyrazine scaffold. The primary focus is on its utility as a core structural motif in the development of potent and selective μ-opioid receptor antagonists. This document includes quantitative data for lead compounds, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of key pathways and workflows.
Introduction
The this compound core is a rigid bicyclic diamine structure that has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its conformational rigidity allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[2][3] A significant application of this scaffold has been in the design of μ-opioid receptor antagonists, which are crucial for treating opioid overdose and opioid use disorder.[2]
Derivatives of this scaffold have been shown to exhibit high affinity for the μ-opioid receptor, with some compounds displaying subnanomolar binding constants.[3] Structure-activity relationship (SAR) studies have demonstrated that replacing other scaffolds, such as the octahydroquinolizine template, with the octahydro-1H-pyrido[1,2-a]pyrazine core can lead to improved selectivity and potent antagonist activity.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional antagonist activities of a key this compound derivative, compound 36, and a reference compound at the human opioid receptors.[1][4][5]
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | hμ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) |
| 36 | 0.47 | 130 | 29 |
| 4 | 0.62 | 210 | 110 |
Data extracted from a study on novel μ-opioid receptor antagonists.[4]
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | hμ IC50 (nM) |
| 36 | 1.8 |
| 4 | 0.54 |
Data represents the concentration required to inhibit 50% of the agonist-stimulated response in a [³⁵S]GTPγS functional assay.[4]
Key Signaling Pathway
Derivatives of this compound that act as antagonists at the μ-opioid receptor block the canonical signaling cascade initiated by endogenous or exogenous opioids. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Antagonism of this receptor prevents the downstream effects of agonist binding.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for the μ, δ, and κ opioid receptors.
-
Materials:
-
Membrane preparations from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone (B1662785).
-
Test compounds (derivatives of this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of naloxone instead of the test compound. For total binding, add buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. [³⁵S]GTPγS Functional Assay
This protocol determines the functional activity of test compounds as antagonists of the μ-opioid receptor by measuring G-protein activation.[6][7][8]
-
Materials:
-
Membrane preparations from cells expressing the human μ-opioid receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
μ-opioid receptor agonist (e.g., DAMGO).
-
Test compounds.
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add assay buffer, GDP, a fixed concentration of the agonist DAMGO, and the test compound.
-
Add the cell membrane preparation to each well.
-
Pre-incubate the plate at 30°C for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the wells with ice-cold assay buffer.
-
Dry the plate, add scintillation fluid, and measure the bound [³⁵S]GTPγS using a microplate scintillation counter.
-
Data is expressed as the percentage inhibition of the agonist-stimulated [³⁵S]GTPγS binding.
-
Determine the IC50 value for the antagonist by non-linear regression analysis.
-
In Vivo Assays
1. Hot Plate Test for Analgesic Antagonism in Mice
This test evaluates the ability of a compound to antagonize the analgesic effect of an opioid agonist.[9][10][11]
-
Animals: Male Swiss mice (or other appropriate strain).
-
Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).
-
Procedure:
-
Administer the test compound (the antagonist) at various doses via an appropriate route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time, administer a standard dose of a μ-opioid agonist (e.g., morphine).
-
At the time of peak effect of the agonist, place the mouse on the hot plate.
-
Record the latency to a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
A reversal of the agonist-induced increase in response latency indicates antagonist activity.
-
Include control groups receiving vehicle + vehicle, vehicle + agonist, and antagonist + vehicle.
-
2. Conditioned Place Preference (CPP) Test
This paradigm assesses the ability of an antagonist to block the rewarding properties of an opioid agonist, which is relevant to addiction potential.[12][13][14]
-
Animals: Rats or mice.
-
Apparatus: A CPP box with at least two distinct compartments, differing in visual and tactile cues.
-
Procedure:
-
Pre-conditioning (Baseline Preference): On day 1, allow the animal to freely explore the entire apparatus for a set time (e.g., 15 minutes) to determine any initial preference for one compartment.
-
Conditioning: This phase typically occurs over several days (e.g., 6-8 days).
-
On "drug" conditioning days, administer the opioid agonist (e.g., morphine) and confine the animal to one compartment (e.g., the initially non-preferred one).
-
On "vehicle" conditioning days, administer the vehicle (saline) and confine the animal to the other compartment.
-
To test the antagonist, administer the test compound prior to the opioid agonist on drug conditioning days.
-
-
Post-conditioning (Test): On the test day, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment.
-
Analysis: A significant increase in time spent in the drug-paired compartment in the agonist-only group indicates a conditioned preference. The attenuation or blockade of this preference in the group pretreated with the antagonist demonstrates its ability to block the rewarding effects of the opioid.
-
Drug Development and Logical Relationships
The development of novel therapeutics based on the this compound scaffold follows a logical progression from initial synthesis and screening to preclinical evaluation.
Conclusion
The this compound scaffold is a highly promising framework for the development of novel neuropharmacological agents, particularly potent and selective μ-opioid receptor antagonists. The provided data and protocols offer a solid foundation for researchers to design, synthesize, and evaluate new derivatives with therapeutic potential in areas such as pain management and addiction. Further exploration of this versatile scaffold may lead to the discovery of new chemical entities with diverse pharmacological activities.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges include:
-
Controlling Stereochemistry: Maintaining the initial stereochemistry from the starting material and controlling the formation of the new stereocenter at the ring junction (C9a).
-
Epimerization: The risk of losing enantiomeric purity at the chiral center originating from the starting material, often (R)-pipecolic acid, under harsh reaction conditions.
-
Low Yields: Potential for side reactions, such as over-alkylation or polymerization, which can reduce the overall yield.
-
Purification: Separating the desired diastereomer and enantiomer from impurities and other stereoisomers can be challenging.
Q2: What is a common starting material for the synthesis of this compound?
A common and effective chiral starting material is (R)-pipecolic acid or its ester derivatives. This provides the foundational stereocenter for the target molecule.
Q3: How is the second stereocenter at the C9a bridgehead typically controlled?
The stereochemistry at the C9a position is established during the intramolecular cyclization step. The diastereoselectivity of this step is influenced by the reaction conditions and the nature of the substituents. Often, the trans-fused ring conformation is thermodynamically more stable and can be the major product.
Q4: What analytical techniques are recommended for determining the stereochemical purity of the final product?
To determine the enantiomeric excess (ee%) and diastereomeric ratio (dr), the following techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase is the most common method for determining ee%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to determine the diastereomeric ratio. Chiral shift reagents may be employed to resolve enantiomeric signals in some cases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Enantiomeric Excess (ee%) in the Final Product | Epimerization of the chiral center during the reaction sequence, potentially caused by strong bases or high temperatures. | Use milder bases (e.g., K₂CO₃ instead of NaH) and lower reaction temperatures. Minimize reaction times where possible. |
| Racemic starting material or starting material with low ee%. | Verify the enantiomeric purity of the starting (R)-pipecolic acid or its derivative using chiral HPLC or polarimetry. | |
| Poor Diastereoselectivity in the Cyclization Step | Suboptimal reaction conditions for the intramolecular cyclization, leading to a mixture of diastereomers. | Screen different solvents and temperatures for the cyclization step. The choice of the activating group for the cyclization can also influence diastereoselectivity. |
| Steric hindrance affecting the approach to the desired transition state. | Modify the protecting groups on the molecule to reduce steric bulk, which may favor the formation of one diastereomer over the other. | |
| Low Yield of the Cyclized Product | Incomplete reaction during the cyclization step. | Increase the reaction time or consider using a more efficient coupling reagent if forming a lactam intermediate. Monitor the reaction progress by TLC or LC-MS. |
| Side reactions , such as intermolecular reactions or decomposition. | Use high-dilution conditions for the intramolecular cyclization to minimize intermolecular side reactions. Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Reducing the Lactam Intermediate | Inactive reducing agent or harsh conditions causing side reactions. | Use a fresh, potent reducing agent such as LiAlH₄ or BH₃·THF. Ensure anhydrous conditions. Perform the reduction at a controlled temperature (e.g., starting at 0 °C and slowly warming to room temperature). |
| Poor solubility of the lactam intermediate in the reaction solvent. | Screen different ethereal solvents (e.g., THF, dioxane) to improve the solubility of the starting material for the reduction. |
Experimental Protocols
A representative synthetic approach for this compound starting from (R)-pipecolic acid is outlined below. This protocol is based on established methodologies for the synthesis of related heterocyclic systems.
Step 1: N-Alkylation of (R)-Pipecolic Acid Ester
-
Esterification: Protect the carboxylic acid of (R)-pipecolic acid as a methyl or ethyl ester using standard methods (e.g., SOCl₂ in methanol).
-
Alkylation: To a solution of the (R)-pipecolic acid ester in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃) and an alkylating agent containing a protected amino group (e.g., 2-bromoethylamine (B90993) with a Boc protecting group).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture and concentrate the solvent. Purify the product by column chromatography.
Step 2: Deprotection and Intramolecular Cyclization (Lactam Formation)
-
Deprotection: Remove the protecting group from the newly introduced amino group (e.g., using TFA for a Boc group).
-
Cyclization: Heat the resulting amino ester in a high-boiling point solvent (e.g., toluene (B28343) or xylene) to induce intramolecular cyclization to the corresponding lactam. A mild base can be added to facilitate the reaction.
-
Purification: After completion, cool the reaction mixture and purify the lactam by column chromatography or recrystallization.
Step 3: Reduction of the Lactam
-
Setup: In an inert atmosphere, prepare a suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous ethereal solvent (e.g., THF).
-
Addition: Slowly add a solution of the lactam in the same solvent to the reducing agent suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.
-
Quenching and Work-up: Carefully quench the reaction with water and a base (e.g., NaOH solution). Filter the resulting solids and extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate the solvent, and purify the final product, this compound, by distillation or column chromatography.
Visualizations
Caption: General workflow for the stereoselective synthesis of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Technical Support Center: Synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (R)-Octahydro-pyrido[1,2-A]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A common and effective method involves the condensation of (R)-2-(aminomethyl)piperidine with a suitable two-carbon electrophile, such as glyoxal (B1671930) or a protected glyoxal derivative, followed by an intramolecular reductive amination to form the bicyclic ring system. Another approach is the intramolecular cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine, followed by reduction of the resulting lactam.[1]
Q2: What are the potential major byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from several sources including incomplete reactions, side reactions of the starting materials or intermediates, and over-alkylation. Common byproducts may include incompletely cyclized intermediates, oligomeric species from the reaction of the diamine with the bifunctional electrophile, and diastereomers if the stereocenter is affected during the reaction. In syntheses involving reductive amination, over-alkylation of the amine functionalities can also lead to undesired tertiary amine byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help in identifying the consumption of starting materials and the formation of the desired product and any major byproducts.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is column chromatography on silica (B1680970) gel.[1] Due to the basic nature of the product, it is often advantageous to use a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), to prevent tailing on the silica gel. Distillation under reduced pressure can also be employed for purification if the product is thermally stable.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC. - Check the quality and reactivity of the reagents. Use freshly distilled solvents and high-purity starting materials. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Some steps may require cooling to control exotherms and prevent side reactions, while others may need heating to proceed at a reasonable rate. |
| Inefficient Reducing Agent (for reductive amination) | - Select an appropriate reducing agent. Sodium triacetoxyborohydride (B8407120) is often a good choice for reductive aminations as it is mild and selective.[2] - Ensure the reducing agent is added portion-wise or at a controlled rate to maintain the reaction temperature and prevent unwanted side reactions. |
| Degradation of Product During Workup or Purification | - Maintain a neutral or slightly basic pH during the aqueous workup to prevent the protonation and potential decomposition of the amine product. - Use a modified silica gel or a basic solvent system for chromatography to minimize product loss on the column. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Formation of Oligomeric Byproducts | - Use high-dilution conditions during the cyclization step to favor intramolecular reaction over intermolecular polymerization. This can be achieved by slow addition of one of the reactants. |
| Over-alkylation | - In reductive amination, control the stoichiometry of the carbonyl compound and the amine. Using a slight excess of the amine can sometimes help to minimize the formation of tertiary amine byproducts.[2] |
| Epimerization at the Chiral Center | - Use mild reaction conditions, particularly with respect to temperature and pH, to avoid epimerization of the (R)-stereocenter. |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Optimize the stoichiometry of the reactants. |
Data Presentation
Table 1: Potential Byproducts and their Identification
| Byproduct | Potential Origin | Identification Method |
| Incompletely cyclized intermediate | Incomplete reaction during the cyclization step. | Mass Spectrometry (lower molecular weight than the product), NMR Spectroscopy. |
| Dimer or Oligomers | Intermolecular reaction between the diamine and the bifunctional electrophile. | Mass Spectrometry (higher molecular weight than the product), Gel Permeation Chromatography (GPC). |
| Over-alkylated product | Reaction of the product with the alkylating agent or carbonyl compound. | Mass Spectrometry (higher molecular weight than the product), NMR Spectroscopy. |
| Diastereomer | Epimerization of the chiral center during the reaction. | Chiral HPLC, Polarimetry, NMR Spectroscopy (using a chiral shift reagent). |
Experimental Protocols
Representative Synthesis of this compound via Reductive Amination
This protocol is a general representation and may require optimization for specific laboratory conditions.
Step 1: Imine Formation and Cyclization
-
To a solution of (R)-2-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (B109758) (DCM) at 0 °C, add an aqueous solution of glyoxal (40 wt. %, 1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor the formation of the intermediate dihydropyrazine (B8608421) by TLC or LC-MS.
Step 2: Reductive Amination
-
Once the imine formation is complete, cool the reaction mixture to 0 °C.
-
Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0-2.5 eq), portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reduction by TLC or LC-MS until the intermediate is consumed.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 1% triethylamine) to afford the pure this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Potential byproduct formation pathways in the synthesis.
References
Troubleshooting low yield in intramolecular cyclization of piperidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the intramolecular cyclization of piperidine (B6355638) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in an intramolecular piperidine cyclization reaction?
Low yields are frequently traced back to several key factors:
-
Intermolecular Side Reactions: At high concentrations, the linear precursor is more likely to react with other molecules, leading to dimers or polymers, rather than cyclizing.[1]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly impact the reaction rate and selectivity.[2] For instance, many cyclizations are sensitive to water, which can deactivate catalysts or hydrolyze intermediates.[3][4]
-
Poor Reactivity of Precursors: The linear chain must be able to adopt a conformation that brings the reactive groups into proximity.[5] Steric hindrance or an insufficiently activated electrophile/nucleophile can slow down or prevent the desired cyclization.[5][6]
-
Formation of Byproducts: Besides polymerization, side reactions like elimination to form alkenes can compete with the cyclization pathway.[1] In some radical-mediated cyclizations, linear alkenes can also be observed as byproducts.[7]
-
Catalyst Deactivation: Catalysts, especially transition metal complexes, can be poisoned by impurities in the starting materials or solvents.[5]
Q2: My starting material is a γ-amino alcohol. How do I improve the cyclization yield?
Direct cyclization of γ-amino alcohols can be inefficient. A common and effective strategy involves a two-step process:
-
Protection of the Amine: Protect the amino group, for example, with a trityl group by reacting 3-amino-1-propanol with trityl chloride.[1]
-
Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group. This is typically done by reacting the N-protected amino alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine (B92270) to form a tosylate.[1]
-
Cyclization: Treat the resulting N-protected aminopropyl tosylate with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMF).[1] This SN2 reaction then proceeds to form the piperidine ring.
Q3: How critical is the exclusion of water from my reaction, and what are the best practices?
Water can be highly detrimental, leading to catalyst deactivation, hydrolysis of starting materials, and promotion of side reactions, significantly lowering the yield.[4]
Key Sources of Water Contamination:
-
Solvents and Reagents: Many organic solvents are hygroscopic and absorb moisture from the air.[4]
-
Glassware: Even seemingly dry glassware can have a microscopic film of adsorbed water.[4]
-
Atmosphere: Direct exposure to the lab atmosphere is a major source of contamination.[4]
Best Practices for Water Exclusion:
-
Glassware: Oven-dry glassware at >120°C for several hours or flame-dry all apparatus under vacuum or a flow of inert gas immediately before use.[4]
-
Solvents: Use commercially available anhydrous solvents or dry them using standard methods, such as distillation from a drying agent or passage through activated alumina.[4] Molecular sieves (3Å or 4Å) are also highly effective.[4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. Use techniques like vacuum/backfill cycles to purge the reaction vessel.[4] Add liquid reagents via a gas-tight syringe through a septum.[4]
Q4: I am observing a significant amount of a dimeric or polymeric byproduct. What can I do to favor the intramolecular cyclization?
The formation of intermolecular products is a classic problem that arises from competition between the desired intramolecular pathway and the undesired intermolecular reaction.[1] The most effective strategy to minimize this is to use high-dilution conditions . By significantly lowering the concentration of the starting material, you reduce the probability of two precursor molecules encountering each other, thus favoring the intramolecular ring-closing reaction.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
This guide provides a systematic workflow to identify and address the root cause of low reaction yields.
Caption: General troubleshooting workflow for low-yield cyclization reactions.
Guide 2: Optimizing Reaction Conditions
The interplay between concentration, temperature, and catalysts is crucial for success.
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Issue if Sub-optimal | Recommended Action | Rationale |
|---|---|---|---|
| Concentration | High concentration leads to intermolecular polymerization.[1] | Implement high-dilution conditions (e.g., <0.01 M). Use a syringe pump for slow addition of the substrate. | Favors the rate of the intramolecular reaction over the intermolecular one. |
| Temperature | Too low: reaction is slow or incomplete. Too high: degradation of starting material or product.[2] | Screen a range of temperatures. Monitor reaction progress by TLC or LC-MS. | Balances reaction kinetics against the stability of the components. |
| Catalyst | Inactive, poisoned, or wrong choice for the transformation.[5] | Use a fresh batch of catalyst. Purify starting materials to remove potential poisons. Screen different catalysts (e.g., various Lewis or Brønsted acids).[8] | The catalyst is fundamental to the reaction mechanism; its activity and suitability are paramount. |
| Solvent | Poor substrate solubility, reactivity with intermediates, or presence of water.[3][4][5] | Ensure the substrate is fully dissolved. Use anhydrous solvents. Polar solvents like DMSO or DMF can be effective for some cyclizations.[3] | The solvent mediates the entire reaction, affecting solubility, stability of intermediates, and reaction rates. |
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization
This protocol is designed to minimize intermolecular side reactions.
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).
-
Solvent: Add the bulk of the required anhydrous solvent to the reaction flask via cannula or a dry syringe. Begin stirring and bring the solvent to the desired reaction temperature (e.g., reflux).
-
Substrate Addition: Dissolve the linear precursor in a small amount of anhydrous solvent and load it into the dropping funnel or a gas-tight syringe for the syringe pump.
-
Slow Addition: Add the substrate solution dropwise (or via syringe pump) to the heated solvent over a prolonged period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the substrate in the reaction flask.
-
Reaction: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by a suitable monitoring technique (TLC, LC-MS).
-
Workup: Cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.
Protocol 2: Drying Organic Solvents with Molecular Sieves
This protocol is essential for water-sensitive reactions.[4]
-
Sieve Activation: Place 3Å or 4Å molecular sieves in a flask and heat them in a drying oven (>200°C) for at least 12 hours or under a high vacuum with a flame gun until they are free-flowing. Allow them to cool under an inert atmosphere.
-
Solvent Addition: Add the activated sieves to a bottle of commercially available solvent (making up ~5-10% of the volume).
-
Drying: Seal the bottle and allow the solvent to stand over the sieves for at least 24 hours before use.[4]
-
Storage and Use: Store the solvent over the sieves. When needed, withdraw the required amount of dry solvent using a dry, inert-gas-flushed syringe and needle, ensuring the bottle is kept under a positive pressure of inert gas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving enantiomeric excess in the asymmetric synthesis of N-heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantiomeric excess in the asymmetric synthesis of N-heterocycles.
Troubleshooting Guide: Low Enantiomeric Excess (% ee)
Low or inconsistent enantiomeric excess is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes.
Q1: My enantiomeric excess is low. Where do I start troubleshooting?
A1: Before optimizing reaction parameters, it is crucial to rule out analytical errors and external factors.
-
Validate Your Analytical Method: Ensure your chiral HPLC, GC, or SFC method is robust. Analyze a racemic sample of your product to confirm that you can accurately separate and quantify the enantiomers.
-
Check Reagent Purity: Trace impurities in substrates, catalysts, solvents, or additives can significantly impact enantioselectivity.[1][2] Use reagents of the highest possible purity and consider purification of starting materials if necessary.
-
Ensure Inert Atmosphere: Many asymmetric catalytic systems are sensitive to moisture and oxygen. Ensure rigorous exclusion of air and moisture using standard techniques like Schlenk lines or gloveboxes.
Q2: I've confirmed my analytical method and reagents are not the issue. What reaction parameters should I investigate?
A2: The next step is to systematically optimize the reaction conditions. The following sections provide detailed guidance on key parameters.
Factor 1: Catalyst Loading
The amount of catalyst can have a profound impact on enantioselectivity. While it may seem counterintuitive, higher catalyst loading does not always lead to higher % ee.
Common Issues:
-
Catalyst Aggregation: At higher concentrations, some catalysts may form aggregates that are less active or less selective.
-
Background Reactions: Increased catalyst concentration can sometimes accelerate a non-selective background reaction, leading to a racemic product.
Troubleshooting Strategy:
Perform a catalyst loading screen to identify the optimal concentration.
Table 1: Effect of Catalyst Loading on Enantiomeric Excess in the Asymmetric Synthesis of a Tetrahydropyridine (B1245486) Derivative [3]
| Entry | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 10 | 75 | 98 |
| 2 | 5 | 82 | 98 |
| 3 | 2 | 85 | 98 |
| 4 | 1 | 88 | 98 |
| 5 | 0.5 | 87 | 98 |
Reaction conditions: Michael/aza-Henry/cyclization triple domino reaction to form a tetrahydropyridine derivative.
Factor 2: Temperature
Temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity. Generally, lower temperatures are favored for higher enantioselectivity, as this amplifies the small energy difference between the diastereomeric transition states.
Common Issues:
-
Erosion of Selectivity at Higher Temperatures: Increased thermal energy can overcome the energetic barrier between the two transition states, leading to a decrease in % ee.
-
Enantioselectivity Inversion: In some rare cases, a change in temperature can even lead to an inversion of the major enantiomer.
Troubleshooting Strategy:
Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
Table 2: Effect of Temperature on Enantiomeric Excess in the Asymmetric Synthesis of a Spiro-Piperidine
| Entry | Temperature (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 80 | 35 | 95:5 |
| 2 | 100 | 55 | 91:9 |
| 3 | 120 | 68 | 88:12 |
Data is illustrative and based on trends observed in similar reactions.
Factor 3: Solvent
The choice of solvent can dramatically affect the outcome of an asymmetric reaction by influencing the solubility of reagents, the stability of intermediates, and the conformation of the catalyst-substrate complex.
Common Issues:
-
Poor Selectivity in Coordinating Solvents: Solvents that can coordinate to the catalyst may interfere with the formation of the desired chiral complex.
-
Solvent-Dependent Catalyst Conformation: The solvent can influence the three-dimensional structure of the catalyst, thereby altering the chiral environment it creates.
Troubleshooting Strategy:
Screen a variety of solvents with different polarities and coordinating abilities.
Table 3: Effect of Solvent on Enantiomeric Excess in the Asymmetric Synthesis of a 1,4-Dihydropyridine [4]
| Entry | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Toluene | 75 | 96:4 |
| 2 | Dichloromethane | 68 | 78:22 |
| 3 | THF | 55 | 65:35 |
| 4 | Acetonitrile | 42 | 50:50 |
Reaction conditions: Organocatalytic addition of a C(1)-ammonium enolate to a pyridinium (B92312) salt.
Factor 4: Substrate and Reagent Concentration
The concentration of the substrate and other reagents can influence the reaction kinetics and, in some cases, the enantioselectivity.
Common Issues:
-
Substrate Inhibition: At high concentrations, the substrate may inhibit the catalyst.
-
Changes in the Rate-Determining Step: Varying concentrations can alter the rate-determining step of the catalytic cycle, which may affect enantioselectivity.
Troubleshooting Strategy:
Vary the concentration of the limiting reagent while keeping other parameters constant.
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol is a general guideline for the synthesis of tetrahydro-β-carbolines.[5]
Materials:
-
Tryptamine (B22526) derivative
-
Aldehyde
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the tryptamine derivative and the chiral phosphoric acid catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add the aldehyde to the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantioenriched tetrahydro-β-carboline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Organocatalyzed Asymmetric Michael Addition to a Nitroalkene for Pyrrolidine Synthesis
This protocol provides a general method for the synthesis of chiral pyrrolidines.
Materials:
-
α,β-Unsaturated aldehyde
-
Nitroalkane
-
Chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) (5-20 mol%)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the α,β-unsaturated aldehyde and the chiral amine catalyst.
-
Dissolve the components in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the nitroalkane dropwise to the reaction mixture.
-
Stir the reaction for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q3: My enantiomeric excess is inconsistent between batches. What could be the cause?
A3: Inconsistent results are often due to subtle variations in experimental conditions. Pay close attention to:
-
Purity of Reagents and Solvents: Even small variations in impurity profiles between batches of starting materials or solvents can have a significant impact.
-
Water and Oxygen Content: Ensure consistent and rigorous exclusion of moisture and air in every experiment.
-
Reaction Time and Temperature Control: Precise control over reaction time and temperature is critical for reproducibility.
Q4: I suspect my chiral catalyst is deactivating. How can I confirm this and what can I do?
A4: Catalyst deactivation can manifest as a decrease in reaction rate and/or enantioselectivity over time.
-
Confirmation: Monitor the reaction progress and enantiomeric excess at different time points. A drop in ee as the reaction proceeds can indicate catalyst deactivation.
-
Potential Causes: Deactivation can be caused by impurities in the starting materials, degradation of the catalyst under the reaction conditions, or product inhibition.
-
Solutions:
-
Purify all reagents and solvents meticulously.
-
Consider using a higher catalyst loading or adding the catalyst in portions over the course of the reaction.
-
Investigate catalyst regeneration procedures if available for your specific catalyst. For some catalysts, washing with specific solvents or treatment with a regenerating agent can restore activity.
-
Q5: How does the electronic nature of the substrate affect enantioselectivity?
A5: The electronic properties of the substrate can significantly influence the enantioselectivity of a reaction. Electron-donating or electron-withdrawing groups can alter the reactivity of the substrate and its interaction with the chiral catalyst. For instance, in the synthesis of certain N-heterocycles, electron-withdrawing groups on an aromatic ring may lead to higher enantioselectivity by enhancing the electrophilicity of a key intermediate and promoting a more ordered transition state. It is often necessary to screen a range of substrates with different electronic properties to find the optimal substrate for a given catalytic system.
Visualizations
Caption: A generalized experimental workflow for asymmetric synthesis.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Caption: Simplified mechanism of chiral phosphoric acid catalysis.
References
- 1. Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Chiral Piperidine Derivatives
Welcome to the technical support center for the scale-up synthesis of chiral piperidine (B6355638) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered when transitioning from laboratory-scale synthesis to pilot or production-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up the synthesis of chiral piperidine derivatives?
A1: Scaling up chiral piperidine synthesis introduces several critical challenges that can affect yield, purity, stereochemical integrity, and safety. Key issues include:
-
Stereoselectivity Control: Maintaining high enantiomeric or diastereomeric excess can be difficult as subtle variations in temperature, mixing, and concentration, which are more pronounced at scale, can impact the stereochemical outcome.[1]
-
Exothermic Reactions: Many synthetic steps, particularly hydrogenations, are highly exothermic. Inadequate heat dissipation in large reactors can lead to runaway reactions, degradation of products, and loss of selectivity.[2]
-
Reagent and Catalyst Handling: Reagents that are manageable in the lab, such as pyrophoric catalysts (e.g., Raney Nickel, Pd/C) or poorly soluble bases (e.g., cesium carbonate), present significant handling and safety risks at scale.[2][3] Efficiently separating heterogeneous catalysts from the product mixture after the reaction is also a major consideration.[2]
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant during scale-up, leading to a more complex impurity profile and creating challenges for purification.[2]
-
Purification Methods: Standard laboratory purification techniques like column chromatography are often not economically or practically viable for large quantities. Scalable methods such as crystallization, distillation, or salt formation become necessary.[2][4]
-
Safety: Piperidine and many of its precursors are flammable, corrosive, and toxic.[2] Ensuring safe handling procedures, appropriate personal protective equipment (PPE), and suitable reactor design is paramount.[2]
Q2: What are the most common and scalable synthetic routes for preparing chiral piperidines?
A2: The choice of synthetic route depends on the desired substitution pattern, cost, and scalability. The most common industrial methods include:
-
Asymmetric Hydrogenation of Pyridine Derivatives: This is a widely used and atom-economical method. It involves the reduction of substituted pyridines or pyridinium (B92312) salts using hydrogen gas with a chiral metal catalyst (e.g., Rhodium, Ruthenium, Iridium) to induce stereoselectivity.[2][5]
-
Chiral Auxiliary-Mediated Synthesis: This approach involves attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. While effective, it requires additional steps for attaching and removing the auxiliary, which can reduce overall efficiency.[6]
-
Biocatalysis: Chemo-enzymatic methods, using enzymes like amine oxidases and ene imine reductases, offer high enantio- and regioselectivity under mild conditions and are becoming increasingly viable for industrial applications.[7]
-
Reductive Amination and Cyclization: Intramolecular cyclization of amino alcohols or reductive amination of dicarbonyl compounds (like glutaraldehyde (B144438) equivalents) are also common strategies.[2][3]
Q3: What are the primary causes of racemization or loss of stereoselectivity during scale-up?
A3: Loss of stereochemical integrity is a major concern during scale-up. Common causes include:
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates like enamines or iminium ions can lead to a loss of stereochemical information.[6]
-
Temperature Effects: Higher reaction temperatures, which can arise from poor heat control in large reactors, can provide sufficient energy to overcome the activation barrier for racemization.[6] Running reactions at lower temperatures can enhance stereoselectivity.[1]
-
pH and Protic Impurities: The presence of acidic or basic impurities, including trace amounts of water, can facilitate proton-transfer mediated racemization pathways.[6] Rigorously drying all reagents and solvents is crucial.[6]
-
Inappropriate Workup Conditions: Prolonged exposure to acidic or basic conditions during workup and extraction can cause epimerization at stereocenters adjacent to carbonyl groups or other activating functionalities.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)
Symptoms: The enantiomeric excess (ee) or diastereomeric ratio (dr) of the final product is significantly lower than achieved on the lab scale.
| Possible Cause | Suggested Solution & Protocol |
| Suboptimal Catalyst/Ligand | Perform a catalyst and ligand screening. The choice of metal, ligand, and precursor is critical for achieving high stereoselectivity. For asymmetric hydrogenations, consider screening various chiral ligands. |
| Inadequate Temperature Control | Ensure the reactor has sufficient cooling capacity to manage exotherms. Implement a semi-batch process with controlled, slow addition of a limiting reagent to maintain a stable internal temperature.[2] |
| Incorrect Solvent | The solvent can influence the conformation of the substrate-catalyst complex. Screen a range of solvents with varying polarities and coordinating abilities to find the optimal medium for the reaction.[6] |
| Reagent Purity | Ensure the purity of all starting materials, reagents, and solvents. Trace impurities can act as catalyst poisons or interfere with chiral auxiliaries, leading to a drop in stereoselectivity.[1] |
Issue 2: Low Yield and Formation of Impurities
Symptoms: The isolated yield is low, and analysis shows significant amounts of starting material remaining or the formation of multiple side products.
| Possible Cause | Suggested Solution & Protocol |
| Catalyst Poisoning/Deactivation | Purify starting materials to remove potential catalyst poisons (e.g., sulfur or halide compounds). Consider using a more robust catalyst or a higher catalyst loading. Ensure pyrophoric catalysts are handled under a strict inert atmosphere.[2] |
| Product or Starting Material Degradation | Lower the reaction temperature or shorten the reaction time.[2] If the product is unstable under the reaction conditions, consider a continuous flow process to minimize residence time. |
| Poor Mixing | In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Evaluate and optimize the agitator speed and design to ensure homogeneity. |
| Inefficient Ring Closure | For intramolecular cyclization reactions, running the reaction at a higher concentration can favor the desired intramolecular pathway over intermolecular side reactions.[6] |
Issue 3: Difficulty with Purification on a Large Scale
Symptoms: The product oils out during crystallization attempts, or the removal of closely-related impurities is challenging without chromatography.
| Possible Cause | Suggested Solution & Protocol |
| Unsuitable Purification Method for Scale | Shift from chromatography to a scalable technique. See the Decision Tree for Purification Method Selection below. |
| Product is an Oil or Low-Melting Solid | Convert the basic piperidine free base into a crystalline salt (e.g., hydrochloride, tartrate, tosylate). Salts often have better-defined crystalline properties, making isolation and purification by filtration easier. The pure free base can be regenerated later.[8] |
| Azeotrope Formation with Water | Piperidine can form an azeotrope with water, making complete drying difficult.[8] Use azeotropic distillation with an entrainer like benzene (B151609) or toluene, or dry the final product over a strong drying agent like KOH.[8] |
| Presence of Non-Basic Impurities | Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with aqueous acid. The basic piperidine will move to the aqueous phase, leaving neutral impurities behind. The piperidine can then be recovered by basifying the aqueous layer and re-extracting.[4] |
Data Presentation
Table 1: Effect of Chiral Ligand on Asymmetric Hydrogenation of a Pyridinium Salt
This table illustrates how the choice of a chiral ligand can significantly impact the enantioselectivity in the asymmetric hydrogenation of N-Benzyl-2-substituted-pyridinium bromides.
| Entry | Substrate Substituent | Ligand | Conversion (%) | ee (%) |
| 1 | Methyl | (S,S)-MeO-BoQPhos | >99 | 93 |
| 2 | Ethyl | (S,S)-MeO-BoQPhos | >99 | 91 |
| 3 | Propyl | (S,S)-MeO-BoQPhos | >99 | 89 |
| 4 | Phenyl | (S,S)-MeO-BoQPhos | 97 | 86 |
| Data adapted from selected examples in the literature.[5] Reaction conditions, solvent, and pressure are kept constant. |
Table 2: Comparison of Scalable Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Crystallization | Difference in solubility between product and impurities at different temperatures. | Solid products with good crystalline properties. | High purity achievable, cost-effective, scalable. | Can be difficult to establish conditions; product may oil out. |
| Distillation | Separation based on differences in boiling points. | Liquid products that are thermally stable. | Excellent for removing non-volatile or highly volatile impurities. | Not suitable for thermally sensitive compounds; may require high vacuum. |
| Salt Formation | Conversion of the basic piperidine to a salt with different physical properties. | Separating the basic product from non-basic impurities. | Often yields highly crystalline solids, easily filtered.[8] | Requires additional steps for salt formation and free base liberation. |
| Acid-Base Extraction | Partitioning between immiscible organic and aqueous phases based on pH. | Isolating basic piperidines from acidic and neutral impurities.[4] | Robust, simple, and highly effective for removing specific impurity classes. | Can be solvent and time-intensive; may lead to emulsions. |
Experimental Protocols
Protocol 1: Purification via Salt Formation and Recrystallization
This protocol is suitable for purifying a basic chiral piperidine derivative that is an oil or difficult to crystallize as a free base.
-
Dissolution: Dissolve the crude piperidine derivative in a suitable organic solvent (e.g., ethyl acetate, acetone, or isopropanol) in the reactor.
-
Salt Formation: Slowly add a solution of a suitable acid (e.g., HCl in isopropanol, or a solution of L-tartaric acid in ethanol) to the stirred mixture. The amount of acid should be stoichiometric (1.0 to 1.1 equivalents).
-
Precipitation: The corresponding piperidinium (B107235) salt will often precipitate from the solution. Stir the resulting slurry at a controlled temperature (e.g., room temperature or cooled to 0-5 °C) for several hours to maximize precipitation.
-
Isolation: Isolate the salt by filtration using a Nutsche filter or centrifuge. Wash the filter cake with a cold, fresh portion of the organic solvent to remove soluble impurities.
-
Recrystallization (Optional): For higher purity, the isolated salt can be recrystallized. Dissolve the salt in a minimal amount of a suitable hot solvent or solvent mixture, then cool slowly to induce crystallization.[9]
-
Drying: Dry the purified salt under vacuum at an appropriate temperature.
-
Liberation of Free Base: To recover the free base, dissolve the purified salt in water and add a base (e.g., 2 M NaOH or K₂CO₃) until the pH is >12. Extract the liberated piperidine free base into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[4][8] Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]
Protocol 2: Safe Handling of Pyrophoric Hydrogenation Catalysts (e.g., Pd/C) during Scale-Up
-
Inerting the Reactor: Before adding the catalyst, ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen.
-
Catalyst Charging: Add the catalyst to the solvent under the inert atmosphere. For larger scales, the catalyst is often charged as a slurry in the reaction solvent to prevent it from becoming airborne and to minimize the risk of ignition. Never add a dry pyrophoric catalyst in air.
-
Reaction: Perform the hydrogenation reaction as required.
-
Catalyst Filtration: After the reaction is complete, the catalyst must be removed by filtration.
-
Ensure the filtration apparatus (e.g., filter press, Nutsche filter) is also inerted.
-
Filter the reaction mixture through a bed of a filter aid like Celite®.
-
Crucially, do not allow the filter cake containing the catalyst to dry out. Keep it wet with solvent at all times, as a dry, finely divided metal catalyst can spontaneously ignite upon contact with air.[2]
-
-
Catalyst Quenching: The recovered catalyst must be safely quenched before disposal. This is typically done by slowly and carefully adding the wet filter cake to a large volume of water in an open area, away from flammable materials. The deactivation process can be exothermic.
Mandatory Visualizations
Caption: General troubleshooting workflow for scale-up synthesis issues.
Caption: Decision tree for selecting a scalable purification method.
Caption: Key factors influencing stereoselectivity in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Common side reactions in the synthesis of pyridopyrazines
Welcome to the Technical Support Center for the synthesis of pyridopyrazines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyridopyrazine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical solutions to specific issues that may arise during your experiments.
Issue 1: Formation of Regioisomeric Mixtures
Q: I am synthesizing a 2-substituted pyrido[2,3-b]pyrazine (B189457) by reacting 2,3-diaminopyridine (B105623) with an unsymmetrical α-ketoaldehyde, and I am obtaining a mixture of two isomers. How can I control the regioselectivity of this reaction?
A: The reaction of 2,3-diaminopyridine with an unsymmetrical 1,2-dicarbonyl compound can indeed lead to the formation of two regioisomers: the desired 2-substituted and the undesired 3-substituted pyrido[2,3-b]pyrazine. The regioselectivity is influenced by the differential reactivity of the two amino groups on the pyridine (B92270) ring and the two carbonyl groups of the dicarbonyl compound.
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance the regioselectivity in favor of the desired isomer.[1]
-
Solvent and Catalyst: The choice of solvent and the use of an acidic catalyst are critical. Conducting the reaction in an acidic solvent like acetic acid or trifluoroacetic acid at a low temperature has been shown to improve the formation of the desired regioisomer.[1] The acidic medium can protonate the pyridine nitrogen, influencing the nucleophilicity of the adjacent amino groups.
-
Nature of the Dicarbonyl Compound: The electronic and steric properties of the substituents on the α-ketoaldehyde can influence the reactivity of the carbonyl groups, thereby affecting the regioselectivity.
Experimental Protocol for Regioselective Synthesis of 2-Aryl-pyrido[2,3-b]pyrazine: [1]
This protocol is optimized to favor the formation of the 2-substituted isomer.
-
Reactant Preparation: In a round-bottom flask, dissolve the 2,3-diaminopyridine (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Dicarbonyl: Slowly add the unsymmetrical α-ketoaldehyde (1.0-1.1 eq.) to the cooled solution while stirring.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., room temperature or below) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired regioisomer.
Data Presentation: Effect of Reaction Conditions on Regioselectivity
| Reaction Condition | Temperature (°C) | Solvent | Catalyst | Ratio of 2-substituted to 3-substituted isomer | Reference |
| Condition A | 100 | Ethanol | None | Mixture (exact ratio not specified) | [2] |
| Condition B | Room Temperature | Acetic Acid | - | Improved selectivity for 2-substituted isomer | [1] |
| Condition C | 0-5 | Trifluoroacetic Acid | - | High selectivity for 2-substituted isomer | [1] |
Diagram: Regioisomer Formation in Pyrido[2,3-b]pyrazine Synthesis
Caption: Formation of two regioisomers from 2,3-diaminopyridine.
Issue 2: Potential for N-Oxide Formation
Q: I am concerned about the potential for N-oxide formation on the pyridopyrazine ring system during synthesis or subsequent manipulations, especially when using oxidizing agents. How can I avoid this?
A: While direct literature on N-oxide formation as a side reaction in pyridopyrazine synthesis is not abundant, the pyridine and pyrazine (B50134) nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides. This is particularly relevant if your synthetic route involves oxidative steps or if residual oxidizing agents are present during work-up.
Troubleshooting Strategies:
-
Control of Oxidizing Agents: If an oxidation step is necessary for the formation of the pyrazine ring, carefully control the stoichiometry of the oxidizing agent. Use of milder and more selective oxidizing agents can also be beneficial.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation, especially if the reaction is run at elevated temperatures for extended periods.
-
Quenching: Ensure that any oxidizing agents used are thoroughly quenched during the work-up procedure before product isolation.
-
Storage: Store the final pyridopyrazine product in a cool, dark place, and under an inert atmosphere if it is found to be sensitive to air and light.
Diagram: Potential N-Oxidation of Pyridopyrazine
Caption: Potential side reaction leading to N-oxide formation.
Issue 3: Polymerization and Tar Formation
Q: My reaction mixture is turning dark and I am getting a low yield of the desired pyridopyrazine, with a significant amount of insoluble, tar-like material. What could be causing this?
A: Polymerization or the formation of insoluble, high-molecular-weight byproducts can be a significant issue in condensation reactions, especially when using highly reactive starting materials like diamines and dicarbonyls.
Troubleshooting Strategies:
-
High Dilution: Running the reaction under high dilution can disfavor intermolecular reactions that lead to polymerization and favor the desired intramolecular cyclization.
-
Controlled Addition: Add one of the reactants slowly to the other to maintain a low concentration of the added reactant, which can help to suppress polymerization.
-
Temperature Control: Both excessively high and low temperatures can sometimes promote side reactions. It is important to find the optimal temperature for the specific reaction. For many condensation reactions, moderate heating is sufficient.
-
Purity of Starting Materials: Ensure that the 2,3-diaminopyridine and the dicarbonyl compound are pure. Impurities can sometimes catalyze polymerization.
-
Milder Reaction Conditions: If possible, use milder reaction conditions (e.g., lower temperature, less aggressive catalyst) to reduce the rate of side reactions.
Diagram: Troubleshooting Workflow for Pyridopyrazine Synthesis
References
Technical Support Center: µ-Opioid Receptor Antagonist Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with µ-opioid receptor (MOR) antagonist assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing any antagonist activity with my test compound?
Failure to observe antagonism can arise from issues with the compound, experimental setup, or the biological system itself. Here’s a systematic approach to troubleshoot this problem:
-
Compound Integrity and Concentration:
-
Purity and Stability: Verify the purity of your antagonist. Peptides, for instance, are prone to degradation. Ensure it was sourced from a reputable supplier and freshly prepared.[1]
-
Solubility: Confirm that your antagonist is fully dissolved at the concentrations used. Poor solubility can lead to inaccurate dosing.
-
Concentration Range: You may be testing at concentrations that are too low to elicit an effect. A full dose-response curve is necessary to determine the IC50.
-
-
Assay Conditions:
-
Pre-incubation Time: For competitive antagonists, it is critical to pre-incubate the cells or membranes with the antagonist before adding the agonist. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.[1]
-
Agonist Concentration: The agonist concentration used should be submaximal, typically around its EC80 value.[1] If the agonist concentration is too high, it can overcome the effects of a competitive antagonist, masking its activity.[1]
-
Incubation Times: Ensure the agonist stimulation time is optimized to capture the peak signaling response (e.g., 10-15 minutes for some cAMP assays).[1]
-
-
Cellular System:
-
Receptor Expression: The cell line used (e.g., HEK293, CHO) must have an adequate expression level of the µ-opioid receptor. Low receptor density can result in a small signal window, making it difficult to detect antagonism.[1]
-
Cell Health: Use healthy, sub-confluent cells that have not been passaged excessively, as this can alter receptor expression and signaling.[1]
-
-
Controls:
-
Positive Control: Use a known MOR antagonist, such as Naloxone (B1662785), to confirm that your assay system is capable of detecting antagonism.[1]
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) used to dissolve your compounds does not interfere with the assay at the final concentration used.[1][2]
-
Q2: I'm seeing high non-specific binding in my radioligand binding assay. What can I do?
High non-specific binding (NSB) can obscure the specific signal from your target receptor. It occurs when the radioligand binds to other components like filters, lipids, or non-target proteins.[3]
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites.[3]
-
Improve Washing Steps: Increase the number and volume of washes with ice-cold buffer after incubation to more effectively remove unbound radioligand.[3]
-
Pre-treat Filters: Soaking glass fiber filters in a solution like 0.33% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[3]
-
Include Blocking Agents: Adding Bovine Serum Albumin (BSA) to the binding buffer can help block non-specific binding sites.[3]
Q3: My signal-to-background ratio is too low in my functional assay. How can I improve it?
A small signal window makes it difficult to resolve dose-dependent inhibition by an antagonist.[1]
-
Check Agonist Potency: Verify that you are using a potent agonist and that your agonist stock has not degraded.
-
Optimize Cell Density: The number of cells per well can significantly impact the signal. Titrate the cell number to find the optimal density that provides a robust signal without being excessive.[4][5]
-
Receptor Expression Levels: Low receptor expression will lead to a weak signal. Ensure your cell line has sufficient receptor density.[1]
-
Phosphodiesterase (PDE) Inhibitors (for cAMP assays): In cAMP assays for Gi-coupled receptors, a PDE inhibitor like IBMX is often necessary to prevent the degradation of cAMP and amplify the signal window.[1]
-
Assay Buffer Composition: Ensure the buffer composition, including pH and ionic strength, is optimal for receptor activity.
Q4: My results show high well-to-well and day-to-day variability. What are the causes and solutions?
Variability is a common challenge in receptor binding and functional assays.[3]
-
Standardize Protocols: Use a consistent, well-defined protocol for all experiments, including incubation times, temperatures, and buffer compositions.[3]
-
Consistent Cell Culture: Maintain consistent cell culture practices, including passage number and seeding density.[6]
-
Homogenize Membrane Preparations: For binding assays, ensure that your membrane preparation is thoroughly homogenized before aliquoting to ensure a consistent receptor concentration in each well.[3]
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and consider using automated liquid handling systems if available.[3]
-
Use a Single Reagent Batch: Whenever possible, use the same batch of cells, reagents, and compounds for a set of comparative experiments.
Key Assay Parameters
Proper assay design requires careful optimization of several parameters. The following table provides general guidelines for common MOR antagonist assays.
| Parameter | Radioligand Binding Assay | cAMP Functional Assay | [³⁵S]GTPγS Binding Assay | β-Arrestin Recruitment Assay |
| Antagonist Pre-incubation | 15-30 min | 15-30 min[1] | 15-30 min | 5-30 min |
| Agonist Stimulation Time | N/A (co-incubation) | 10-30 min[1][7] | 30-60 min[7] | 30-90 min[6] |
| Typical Agonist | DAMGO, Morphine | DAMGO, Morphine[1][8] | DAMGO[9][10] | DAMGO, Endomorphin |
| Positive Control Antagonist | Naloxone[3] | Naloxone[1] | N/A (use unlabeled GTPγS) | Naloxone |
| Key Buffer Components | Tris-HCl, MgCl₂ | HBSS, HEPES, IBMX[1] | Tris-HCl, MgCl₂, NaCl, GDP[11] | Assay-specific buffer |
| Common Cell Lines | CHO or HEK293 expressing MOR[7] | CHO or HEK293 expressing MOR[1] | CHO or HEK293 expressing MOR[7] | U2OS or HEK293 expressing MOR[12] |
Signaling Pathways & Experimental Workflows
Visualizing the underlying biological processes and experimental steps can aid in understanding and troubleshooting your assays.
Caption: µ-Opioid receptor canonical signaling pathways.
Caption: General workflow for a cell-based functional antagonist assay.
Caption: Decision tree for troubleshooting a lack of antagonist effect.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from the µ-opioid receptor.
-
Objective: To determine the binding affinity (Ki) of a test antagonist.
-
Materials:
-
Receptor Source: Membranes from cells expressing MOR (e.g., HEK293, CHO) or rat brain tissue.[13]
-
Radioligand: e.g., [³H]-DAMGO or [³H]-Naloxone at a concentration near its Kd.[13]
-
Non-specific Binding Control: High concentration of unlabeled naloxone (e.g., 10 µM).[13]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Cell harvester and scintillation counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, membrane preparation (10-20 µg protein), varying concentrations of the test antagonist, and the radioligand.[13]
-
Controls: Prepare wells for "Total Binding" (no antagonist) and "Non-specific Binding" (with 10 µM unlabeled naloxone).[13]
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[13]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[14]
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
-
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures an antagonist's ability to block an agonist-induced decrease in intracellular cAMP levels.
-
Objective: To determine the functional potency (IC50) of an antagonist.
-
Materials:
-
Cells: HEK293 or CHO cells stably expressing human MOR.[1]
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.[1]
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).[1]
-
Agonist: DAMGO or other suitable MOR agonist.
-
Stimulant: Forskolin (to raise basal cAMP levels).[7]
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate to achieve a 90-95% confluent monolayer on the day of the experiment.[1]
-
Antagonist Addition: On the assay day, replace the culture medium with Stimulation Buffer. Add serial dilutions of the test antagonist to the appropriate wells. Include vehicle control wells.[1]
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes.[1]
-
Agonist Addition: Add the MOR agonist (at a pre-determined EC80 concentration) along with forsklin to all wells except for the basal controls.[1]
-
Stimulation: Incubate the plate at 37°C for 15-30 minutes.[1][7]
-
Lysis & Detection: Stop the reaction by adding the lysis buffer from the cAMP kit. Proceed with the detection protocol according to the manufacturer's instructions.[1]
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Fit the data using a sigmoidal dose-response equation to determine the IC50.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Octahydropyrido[1,2-a]pyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of octahydropyrido[1,2-a]pyrazine derivatives. These compounds, while promising therapeutic agents, often exhibit limited aqueous solubility, which can hinder their preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: Why do octahydropyrido[1,2-a]pyrazine derivatives often exhibit poor water solubility?
A1: The octahydropyrido[1,2-a]pyrazine core, being a largely saturated heterocyclic system, can lead to a rigid molecular structure. This rigidity, combined with other lipophilic substituents often present in active derivatives, can result in strong intermolecular interactions within the crystal lattice. These factors make it energetically unfavorable for the individual molecules to be solvated by water, leading to low aqueous solubility.
Q2: What is the first step I should take to address solubility issues during early-stage in vitro experiments?
A2: For initial in vitro screening, the most straightforward approach is to use a co-solvent system. A common practice is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock solution into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to avoid solvent-induced artifacts or cellular toxicity.
Q3: How does pH influence the solubility of these derivatives?
A3: The octahydropyrido[1,2-a]pyrazine scaffold contains basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated, forming a more polar, charged species (a salt). This ionized form generally exhibits significantly higher aqueous solubility compared to the neutral free base which is more prevalent at neutral and higher pH.[1] Therefore, adjusting the pH of the solution to the acidic range can be a simple and effective method to increase the solubility of these compounds.[1]
Q4: Can forming a salt of my compound improve its solubility for formulation development?
A4: Yes, salt formation is a very common and effective strategy for improving the solubility and dissolution rate of ionizable drug candidates.[1] By reacting the basic octahydropyrido[1,2-a]pyrazine derivative with a pharmaceutically acceptable acid, a stable salt form can be isolated. These salts are generally crystalline solids with improved aqueous solubility and dissolution characteristics compared to the free base. The choice of the counter-ion is important as it can influence the salt's properties, including solubility, stability, and hygroscopicity.[1]
Q5: What are some advanced formulation strategies if simple pH adjustment or co-solvents are insufficient?
A5: For more challenging solubility issues, several advanced formulation techniques can be employed. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has a higher energy state than the crystalline form, leading to improved apparent solubility and dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble drug molecule within their hydrophobic core, while their hydrophilic exterior interacts with water, thereby increasing the overall solubility of the drug.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Troubleshooting Guides
Problem 1: My compound precipitates out of solution during my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds thermodynamic solubility in the final assay medium. | Determine the kinetic and thermodynamic solubility of your compound in the final assay medium. Ensure your working concentrations are below the solubility limit. |
| Insufficient co-solvent concentration. | If cell health permits, slightly increase the final concentration of the co-solvent (e.g., DMSO) in the assay medium. Always include a vehicle control with the same solvent concentration. |
| pH of the medium is not optimal for solubility. | If your compound is a weak base, consider lowering the pH of the buffer system slightly, ensuring the pH is still within a physiologically acceptable range for your cells. |
| Compound instability in the aqueous medium. | Assess the chemical stability of your compound in the assay medium over the time course of the experiment. Degradation can lead to the formation of less soluble byproducts. |
Problem 2: I am observing inconsistent results in my animal studies, potentially due to poor oral absorption.
| Potential Cause | Troubleshooting Step |
| Low dissolution rate in the gastrointestinal tract. | Consider formulation strategies that enhance the dissolution rate, such as creating a micronized or nanosized suspension of the drug. |
| Poor solubility at the pH of the stomach and intestines. | Develop a pH-solubility profile to understand how the solubility changes across the physiological pH range. This can guide the selection of an appropriate salt form or the use of pH-modifying excipients in the formulation. |
| Precipitation of the drug in the gastrointestinal fluids. | Investigate the use of precipitation inhibitors in the formulation. These are polymers that can help maintain the drug in a supersaturated state for a longer period, allowing for greater absorption. |
| High first-pass metabolism. | While not a solubility issue, it's important to assess the metabolic stability of the compound. If it's rapidly metabolized in the liver, this can lead to low bioavailability despite adequate solubility and absorption. |
Data Presentation
| Compound | Solvent/Formulation | Solubility (µg/mL) |
| Derivative A (Free Base) | Water (pH 7.4) | < 1 |
| Derivative A (Free Base) | 0.1 N HCl (pH 1.2) | 150 |
| Derivative A (HCl Salt) | Water | 250 |
| Derivative A (Free Base) | 10% HP-β-Cyclodextrin in Water | 50 |
| Derivative A (Free Base) | Nanosuspension in Water | 15 (apparent) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of an octahydropyrido[1,2-a]pyrazine derivative in a specific aqueous medium.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of an octahydropyrido[1,2-a]pyrazine derivative with a hydrophilic polymer to enhance its dissolution rate.
Methodology:
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Dissolution: Dissolve both the octahydropyrido[1,2-a]pyrazine derivative and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The flask should be rotated in a heated water bath to facilitate even drying.
-
Final Drying: Once the bulk of the solvent is removed, further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Its dissolution profile should then be compared to that of the pure crystalline drug.
Mandatory Visualizations
Caption: A logical workflow for addressing poor solubility.
Caption: Mu-opioid receptor signaling antagonism.
References
Validation & Comparative
A Comparative Guide to (R)-Octahydro-pyrido[1,2-A]pyrazine: A Novel Mu-Opioid Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (R)-Octahydro-pyrido[1,2-A]pyrazine, a novel mu-opioid receptor antagonist, through objective comparison with established alternatives such as naloxone (B1662785) and naltrexone (B1662487). The following sections present supporting in vitro experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
In Vitro Performance Comparison
This compound, identified as compound 36 in seminal research, demonstrates high affinity and potent antagonist activity at the mu-opioid receptor.[1][2] The following tables summarize its in vitro profile in comparison to the widely used mu-opioid antagonists, naloxone and naltrexone.
Table 1: Mu-Opioid Receptor Binding Affinity
This table compares the binding affinity (Ki) of the compounds for the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Ki (nM) | Radioligand Used | Cell Line | Reference |
| This compound (Compound 36) | 0.47 | [³H]DAMGO | CHO | [1][2] |
| Naloxone | 1.115 | [³H]Naloxone | Not Specified | [3] |
| Naltrexone | 0.11 | [³H]DAMGO | CHO | [4] |
Table 2: In Vitro Functional Antagonism
This table presents the functional antagonist potency (IC50) of the compounds in a [³⁵S]GTPγS binding assay, which measures the inhibition of agonist-induced G-protein activation. A lower IC50 value indicates greater potency.
| Compound | IC50 (nM) | Agonist Used | Cell Line | Reference |
| This compound (Compound 36) | 1.8 | DAMGO | CHO | [1][2] |
| Naloxone | ~2-5 | DAMGO | Not Specified | [5] |
| Naltrexone | 17 | DAMGO | CHO | [4] |
Table 3: Opioid Receptor Selectivity
This table showcases the binding selectivity of this compound for the mu-opioid receptor over delta and kappa-opioid receptors.
| Compound | Receptor | Ki (nM) | Reference |
| This compound (Compound 36) | Mu (µ) | 0.47 | [1][2] |
| Delta (δ) | 120 | [6] | |
| Kappa (κ) | 25 | [6] |
In Vivo Performance Comparison
As of the latest available data, in vivo studies for this compound (Compound 36) have not been reported in the public domain. To provide a benchmark for potential future in vivo evaluations, the following table summarizes the antagonist potency of naloxone and naltrexone in the mouse tail-flick test, a common in vivo model for assessing opioid-mediated antinociception.
Table 4: In Vivo Antagonism of Morphine-Induced Antinociception (Mouse Tail-Flick Test)
| Antagonist | Agonist | ED50 of Antagonist | Route of Administration | Reference |
| Naloxone | Morphine | Not explicitly defined as a single ED50 value; dose-dependent antagonism observed. | Intrathecal | [5] |
| Naltrexone | Morphine | Dose-dependent antagonism observed at 1.0-10.0 mg/kg. | Subcutaneous | [7] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental designs used for validation, the following diagrams illustrate the mu-opioid receptor signaling pathway and the workflows for key in vitro assays.
Caption: Mu-opioid receptor signaling pathway and points of antagonism.
Caption: Workflows for in vitro radioligand binding and functional assays.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO.
-
Test compounds: this compound, naloxone, naltrexone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]DAMGO (typically at its Kd value) and varying concentrations of the unlabeled antagonist in the assay buffer.
-
The incubation is carried out at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (IC50) of an antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes from CHO cells stably expressing the human mu-opioid receptor.
-
[³⁵S]GTPγS.
-
Agonist: DAMGO.
-
Test compounds: this compound, naloxone, naltrexone.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein) are pre-incubated with varying concentrations of the antagonist in the assay buffer containing GDP for 15 minutes at 30°C.
-
A fixed concentration of the agonist DAMGO (typically its EC80 value) is added to the wells, followed immediately by the addition of [³⁵S]GTPγS to initiate the reaction.
-
The incubation is continued for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined by non-linear regression analysis.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative stoichiometry of G-proteins activated by mu-opioid receptors in postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dose-dependent antagonism of spinal opioid receptor agonists by naloxone and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Naltrexone antagonizes the analgesic and immunosuppressive effects of morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-Octahydro-pyrido[1,2-a]pyrazine and Other Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mu-opioid receptor antagonist, (R)-Octahydro-pyrido[1,2-a]pyrazine (referred to as Compound 36 in seminal research), with established opioid receptor antagonists: naltrexone, naloxone, and nalmefene (B1676920). This document is intended to be a valuable resource for researchers and professionals in the field of drug development, offering a comparative analysis of in vitro binding affinities, functional activities, and a review of standard in vivo efficacy models.
Executive Summary
Opioid receptor antagonists are critical for the treatment of opioid overdose and are under investigation for various other therapeutic applications. This guide focuses on a comparative analysis of Compound 36, a promising new chemical entity with a distinct octahydro-pyrido[1,2-a]pyrazine scaffold, against the widely used antagonists naltrexone, naloxone, and nalmefene. While in vitro data demonstrates the high potency and selectivity of Compound 36 for the mu-opioid receptor, a direct comparison of its in vivo efficacy is limited by the current lack of published data. This guide presents the available data in a structured format to aid in the evaluation of its potential and to highlight areas for future research.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The binding affinity (Ki) and functional antagonist activity (IC50) are crucial parameters for characterizing opioid receptor antagonists. The following tables summarize the available data for Compound 36 and the established antagonists at the human mu (µ), delta (δ), and kappa (κ) opioid receptors.
Note on Data Comparability: The presented Ki values are compiled from various studies. Direct comparison should be approached with caution as experimental conditions can vary between laboratories. Ideally, a head-to-head comparison of all compounds in the same assays would provide the most accurate comparative data.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity (µ vs δ/κ) |
| This compound (Compound 36) | 0.47[1] | Data not available | Data not available | Reported to have improved µ/δ and µ/κ selectivity compared to its parent compound[1] |
| Naltrexone | 0.052 - 1.518[2] | ~60.0[2] | ~0.2[2] | High affinity for µ and κ, lower for δ |
| Naloxone | ~1.1[3] | Data varies | Data varies | High affinity for µ, with varying affinities for δ and κ |
| Nalmefene | 0.052 - 1.0[2] | 2.7[2] | 0.23[2] | High and comparable affinity for µ and κ, lower for δ |
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | Assay Type | µ-Opioid Receptor (IC50, nM) |
| This compound (Compound 36) | [³⁵S]GTPγS | 1.8[1] |
| Naltrexone | [³⁵S]GTPγS / cAMP | Data varies depending on assay conditions |
| Naloxone | [³⁵S]GTPγS / cAMP | Data varies depending on assay conditions |
| Nalmefene | [³⁵S]GTPγS / cAMP | Data varies depending on assay conditions |
In Vivo Efficacy: Current Landscape and Data Gaps
In vivo models are essential for determining the therapeutic potential of an opioid antagonist. Standard assays include the tail-flick test and the acetic acid-induced writhing test, which measure the ability of an antagonist to reverse the analgesic effects of an opioid agonist.
As of the latest literature review, specific in vivo efficacy data (e.g., ED50 values) for this compound (Compound 36) has not been published. The seminal publication by Le Bourdonnec et al. (2006) focused on the in vitro characterization of this compound.[1]
In contrast, extensive in vivo data is available for naltrexone, naloxone, and nalmefene, demonstrating their ability to antagonize opioid-induced effects. For instance, nalmefene has been shown to produce a dose- and time-related antagonism of morphine-induced hyperlocomotion with a calculated ID50 of 0.014 mg/kg in mice.[4][5] Furthermore, a 0.32 mg/kg dose of nalmefene blocked morphine-induced antinociception in the 55°C tail-flick test for approximately 2 hours.[4][5]
The lack of in vivo data for Compound 36 represents a significant knowledge gap and a crucial next step in its development pipeline to enable a direct comparison of its in vivo potency and duration of action with established antagonists.
Signaling Pathways and Mechanism of Action
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate downstream signaling cascades primarily through the G-protein and β-arrestin pathways. Opioid antagonists, such as those discussed in this guide, act as competitive inhibitors at the opioid receptor binding site. They bind to the receptor with high affinity but do not activate it, thereby blocking agonists from binding and initiating the signaling cascade.
Opioid Receptor Signaling and Antagonist Blockade.
The diagram above illustrates the canonical opioid agonist signaling pathway and the mechanism of action of competitive antagonists. Agonists bind to and activate the opioid receptor, leading to G-protein and β-arrestin mediated downstream signaling and physiological effects such as analgesia. Antagonists, including this compound, bind to the same receptor but do not induce a conformational change, thus preventing agonist binding and blocking signal transduction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key in vitro and in vivo assays used to characterize opioid receptor antagonists.
In Vitro Assays
1. Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.
-
Materials:
-
Cell membranes expressing the human opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).
-
Test compound (this compound, naltrexone, etc.).
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
2. [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Opioid agonist (e.g., DAMGO).
-
Test antagonist.
-
GDP, MgCl₂, NaCl.
-
Assay buffer.
-
Filtration apparatus and filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of the opioid agonist to stimulate the receptor.
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction by rapid filtration.
-
Wash the filters and measure radioactivity.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50).
-
3. cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in cyclic AMP (cAMP) levels.
-
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Opioid agonist.
-
Test antagonist.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate cells with the test antagonist.
-
Add a fixed concentration of the opioid agonist.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate to allow for modulation of cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a detection kit.
-
Data Analysis: Determine the IC50 of the antagonist for the reversal of agonist-induced inhibition of cAMP production.
-
In Vivo Assays
1. Tail-Flick Test
This is a common assay to assess the analgesic effects of opioids and the ability of antagonists to reverse these effects.
-
Animals: Mice or rats.
-
Procedure:
-
Administer an opioid agonist (e.g., morphine) to induce analgesia.
-
At the time of peak agonist effect, administer the test antagonist.
-
At various time points after antagonist administration, apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
Data Analysis: The antagonist's efficacy is determined by its ability to reduce the tail-flick latency back towards baseline (pre-agonist) levels. The dose required to produce a 50% reversal of the agonist effect is the ED50.
-
2. Acetic Acid-Induced Writhing Test
This test is used to evaluate the analgesic effects of compounds against visceral pain.
-
Animals: Mice.
-
Procedure:
-
Administer the test antagonist.
-
After a set pre-treatment time, administer an opioid agonist.
-
Subsequently, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic "writhing" response (abdominal constrictions and stretching).
-
Count the number of writhes over a defined period.
-
Data Analysis: The antagonist's efficacy is determined by its ability to block the agonist-induced reduction in the number of writhes. The ED50 is the dose of the antagonist that produces a 50% reversal of the agonist's analgesic effect.
-
Conclusion and Future Directions
This compound (Compound 36) emerges from in vitro studies as a highly potent and selective mu-opioid receptor antagonist. Its sub-nanomolar binding affinity and potent functional antagonist activity position it as a compound of significant interest for further development.
However, the current lack of publicly available in vivo data for Compound 36 is a critical limitation in providing a complete comparative analysis against established antagonists like naltrexone, naloxone, and nalmefene. Future research should prioritize in vivo studies to determine its efficacy, duration of action, and pharmacokinetic profile. Such data will be instrumental in fully elucidating the therapeutic potential of this novel chemical scaffold in the management of opioid-related conditions.
This guide serves as a foundational resource for researchers, summarizing the current state of knowledge and highlighting the path forward for the comprehensive evaluation of this promising new opioid antagonist.
References
- 1. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vivo studies with the opioid antagonist, 16-methylcyprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis and Pharmacological Evaluation of Novel [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (R)-Octahydro-pyrido[1,2-A]pyrazine Analogs as µ-Opioid Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Octahydro-pyrido[1,2-A]pyrazine analogs, a class of compounds that have been investigated for their potent and selective antagonist activity at the µ-opioid receptor (MOR). The structure-activity relationship (SAR) of these analogs reveals key structural features that govern their binding affinity and functional activity, offering valuable insights for the design of future therapeutic agents.
Comparative Analysis of Binding Affinities and Functional Activities
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been identified as a promising template for the development of MOR antagonists.[1] A key study by Le Bourdonnec et al. (2006) explored a series of these analogs, systematically modifying substituents to probe the SAR.[1] The data presented below summarizes the binding affinities (Ki) for human µ (hµ), δ (hδ), and κ (hκ) opioid receptors, along with the in vitro functional antagonist activity (IC50) at the hµ receptor.
| Compound | R | X | Y | hµ Ki (nM) | hδ Ki (nM) | hκ Ki (nM) | hµ IC50 (nM) |
| 4 | H | H | H | 0.62 | 210 | 110 | 0.54 |
| 36 | H | Cl | H | 0.47 | 130 | 29 | 1.8 |
Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 7290-7306.[1]
Key SAR Observations:
-
Replacement of the Octahydroquinolizine Scaffold: The initial lead compound (not shown) contained an octahydroquinolizine core. Its replacement with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold in analogs like compound 4 maintained subnanomolar affinity for the µ-opioid receptor.[1]
-
Substitution on the Benzyl Moiety: The introduction of a chlorine atom at the 2-position of the N-benzyl group, as seen in compound 36 , resulted in a slight increase in µ-opioid receptor affinity (Ki = 0.47 nM) compared to the unsubstituted analog (compound 4 , Ki = 0.62 nM).[1]
-
Selectivity Profile: Compound 36 also demonstrated an improved selectivity profile for the µ-receptor over the κ- and δ-receptors when compared to compound 4 .[1]
-
Functional Antagonism: Both compounds exhibited potent µ-opioid antagonist activity in a functional assay, with IC50 values in the low nanomolar range.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the this compound analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human µ, δ, and κ opioid receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ, δ, or κ opioid receptors were used.[1]
-
Membrane Preparation: Crude cell membranes were prepared from the CHO cell lines.
-
Radioligands:
-
For µ-opioid receptor binding: [³H]diprenorphine was used.
-
For δ-opioid receptor binding: [³H]naltrindole was used.
-
For κ-opioid receptor binding: [³H]U69,593 was used.
-
-
Assay Procedure:
-
Cell membranes were incubated with the respective radioligand and varying concentrations of the test compound in a binding buffer (50 mM Tris-HCl, pH 7.4).
-
The incubation was carried out at room temperature for a specified time to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The amount of bound radioactivity on the filters was determined by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To determine the in vitro functional antagonist activity (IC50) of the test compounds at the human µ-opioid receptor.
Methodology:
-
Cell Line: Membranes from CHO cells expressing the human µ-opioid receptor were used.[1]
-
Principle: This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor. Antagonists inhibit this agonist-stimulated binding.
-
Assay Procedure:
-
Cell membranes were pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of a µ-opioid agonist (e.g., DAMGO) was added to stimulate the receptor.
-
[³⁵S]GTPγS was then added to the mixture.
-
The incubation was carried out at 30°C.
-
The reaction was terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters was quantified using a scintillation counter.
-
-
Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the µ-opioid receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: µ-Opioid receptor antagonist signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
Comparative Efficacy of Pyrazine-Based Kinase Inhibitors in Oncology: An In Vivo Perspective
A notable scarcity of public domain data exists for the in vivo anticancer efficacy of (R)-Octahydro-pyrido[1,2-A]pyrazine derivatives. Research on this specific chemical scaffold has predominantly focused on its potential as a mu-opioid receptor antagonist. Consequently, this guide provides a comparative analysis of alternative pyrazine-containing heterocyclic compounds that have demonstrated significant in vivo efficacy in preclinical and clinical cancer studies. These compounds, targeting various protein kinases crucial for tumor growth and survival, represent promising avenues in oncology drug development.
This guide will objectively compare the performance of several classes of pyrazine-based kinase inhibitors, supported by available experimental data from in vivo studies. Detailed methodologies for key experiments are provided to aid researchers in evaluating and potentially replicating these findings.
Overview of Pyrazine (B50134) Derivatives as Kinase Inhibitors
The pyrazine ring is a key pharmacophore in numerous clinically evaluated and approved kinase inhibitors.[1][2] Its structural properties allow for the design of potent and selective inhibitors of various kinases implicated in cancer progression. This guide focuses on pyrazine derivatives targeting key signaling pathways, including RET, Protein Kinase C (PKC), Cyclin-Dependent Kinase 9 (CDK9), Checkpoint Kinase 1 (CHK1), and the mammalian Target of Rapamycin (mTOR).
Data Presentation: In Vivo Efficacy of Pyrazine Derivatives
The following tables summarize the in vivo performance of representative pyrazine-based kinase inhibitors from different structural classes.
Table 1: Pyrido[3,4-b]pyrazines as RET Kinase Inhibitors
| Compound Class | Target | Cancer Model | Administration | Dosing | Key Efficacy Results | Reference |
| Pyrido[3,4-b]pyrazine | RET Kinase | Pancreatic Cancer (MiaPaCa-2 Xenograft) | Oral (p.o.) | Not specified in abstract | Potent inhibition of pancreatic cancer cell line growth (IC50 = 25 nM). Designed to overcome resistance to approved RET inhibitors. | [1] |
Table 2: Imidazo[1,2-a]pyrazines as CDK9 and Aurora Kinase Inhibitors
| Compound | Target | Cancer Model | Administration | Dosing | Key Efficacy Results | Reference |
| SCH 1473759 | Aurora A/B | Human Tumor Xenograft | Not specified | Not specified | Demonstrated efficacy and target engagement in mouse models. | |
| Compound 1d | CDK9 | (In vitro data) | N/A | N/A | Potent CDK9 inhibition (IC50 = 0.18 µM) and antiproliferative effect in HCT116, K652, and MCF7 cell lines. | |
| Compound 3c | CDK9 | (In vitro data) | N/A | N/A | Most potent CDK9 inhibitory activity (IC50 = 0.16 µM) and cytotoxic effect (average IC50 = 6.66 µM) against MCF7, HCT116, and K652 cell lines. |
Table 3: Pyrazine-carboxamide and -carbonitrile Derivatives in Clinical Development
| Compound | Target | Cancer Indication | Administration | Dosing | Key Efficacy Results | Reference |
| Darovasertib (LXS-196) | PKC | Metastatic Uveal Melanoma | Oral (BID) | 300 mg | 11.1% of patients achieved a partial response (PR), and 66.7% had stable disease (SD). | [3][4] |
| Prexasertib (LY2606368) | CHK1 | High-Grade Serous Ovarian Cancer (BRCA wild-type) | Intravenous | 105 mg/m² every 14 days | 29% of patients had a partial response (PR). | [5] |
Table 4: Pyrazino[2,3-b]pyrazine-2-ones as mTOR Kinase Inhibitors
| Compound Class | Target | Cancer Model | Administration | Dosing | Key Efficacy Results | Reference |
| Pyrazino[2,3-b]pyrazine-2-one | mTOR | Xenograft Cancer Models (various) | Oral (p.o.) | 0.1-100 mg/kg | Potent inhibitors with IC50 < 100 nM in informer assays. Assessed in various human cancer cell line xenografts. | [1] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and a general experimental workflow for in vivo xenograft studies are provided below to enhance understanding.
Caption: Simplified RET signaling pathway targeted by Pyrido[3,4-b]pyrazine derivatives.
Caption: PKC signaling in uveal melanoma driven by GNAQ/GNA11 mutations.
References
- 1. mdpi.com [mdpi.com]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I trial of LXS196, a protein kinase C (PKC) inhibitor, for metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
A Comparative Analysis of Octahydropyrido[1,2-a]pyrazine and Octahydroquinolizine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Scaffolds with Supporting Experimental Data.
The octahydropyrido[1,2-a]pyrazine and octahydroquinolizine bicyclic systems are pivotal scaffolds in medicinal chemistry, each offering a unique three-dimensional architecture for the development of novel therapeutics. Their rigid structures allow for precise orientation of substituents, leading to high-affinity interactions with biological targets. This guide provides a comprehensive comparative analysis of these two scaffolds, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform rational drug design and development.
Physicochemical and Biological Activity Profile
The selection of a scaffold in drug design is often dictated by its inherent physicochemical properties and its propensity to interact with specific biological targets. The octahydropyrido[1,2-a]pyrazine scaffold, containing an additional nitrogen atom, generally imparts greater polarity and potential for hydrogen bonding compared to the all-carbon octahydroquinolizine framework. This is reflected in properties such as predicted pKa and logP values.
| Property | Octahydropyrido[1,2-a]pyrazine (Parent) | Octahydroquinolizine (Parent) | Reference Compound 36 (Octahydropyrido[1,2-a]pyrazine derivative) | Reference Compound 4 (Octahydroquinolizine derivative) |
| Molecular Formula | C₈H₁₆N₂ | C₉H₁₇N | C₂₇H₃₆ClN₃O | C₂₈H₃₇NO |
| Molecular Weight | 140.23 g/mol | 139.24 g/mol | 466.06 g/mol | 415.61 g/mol |
| Predicted pKa | 9.80 ± 0.20[1] | Not available | Not available | Not available |
| Predicted XLogP3 | 0.5 | 2.1 | Not available | Not available |
| Boiling Point | 218.0 ± 8.0 °C at 760 mmHg | Not available | Not available | Not available |
A key area where these scaffolds have been directly compared is in the development of mu (µ)-opioid receptor antagonists.[2] Research has shown that replacing an octahydroquinolizine core with an octahydropyrido[1,2-a]pyrazine scaffold can lead to compounds with improved selectivity profiles.[2]
| Compound | Scaffold | µ-Opioid Receptor Binding Affinity (Ki, nM) | µ-Opioid Receptor Functional Antagonist Activity (IC₅₀, nM) | κ/µ Selectivity Ratio | δ/µ Selectivity Ratio |
| Compound 4 | Octahydroquinolizine | 0.62 | 0.54 | 130 | 1200 |
| Compound 36 | Octahydropyrido[1,2-a]pyrazine | 0.47 | 1.8 | 480 | 3300 |
Beyond opioid receptor modulation, derivatives of these scaffolds have been explored for a range of other biological activities. Octahydroquinolizine, the core of the natural alkaloid lupinine, has derivatives exhibiting bactericidal, sedative, anthelmintic, hypotensive, antimicrobial, and cytotoxic properties.[3][4] Conversely, octahydropyrido[1,2-a]pyrazine derivatives have been investigated for their neurokinin-1 (NK1) receptor antagonistic activity, which has implications for treating chemotherapy-induced nausea and vomiting, as well as potential applications in cancer therapy.
Experimental Protocols
1. Mu-Opioid Receptor Binding Assay
This protocol is adapted from competitive binding assays used to determine the binding affinity of a test compound for the mu-opioid receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a high-affinity mu-opioid agonist).
-
Test compounds (octahydropyrido[1,2-a]pyrazine and octahydroquinolizine derivatives).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
96-well plates.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, [³H]DAMGO, and varying concentrations of the test compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of a non-radiolabeled opioid agonist (e.g., unlabeled DAMGO).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
Test compounds (octahydroquinolizine derivatives).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Procedure:
-
Serially dilute the test compounds in the appropriate growth medium in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
-
Data Analysis:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
3. Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on a cell line.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Signaling Pathways and Experimental Workflows
The biological effects of compounds containing these scaffolds are often mediated through G-protein coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathway for a GPCR antagonist and a typical experimental workflow for screening and identifying lead compounds.
Caption: General signaling pathway for a GPCR antagonist.
Caption: A typical experimental workflow for drug discovery.
References
A Comparative Guide to the Cross-Reactivity of Octahydropyrido[1,2-a]pyrazine-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of octahydropyrido[1,2-a]pyrazine-based ligands, focusing on their cross-reactivity profile within the opioid receptor family. The octahydropyrido[1,2-a]pyrazine scaffold has been identified as a key structural motif in the development of potent antagonists for the µ-opioid receptor (MOR). Understanding the selectivity of these ligands for the µ-opioid receptor over the δ-opioid (DOR) and κ-opioid (KOR) receptors is crucial for developing therapeutics with improved side-effect profiles.
While this guide presents a detailed comparison within the opioid receptor family based on available experimental data, it is important to note that comprehensive cross-reactivity data for these specific ligands against a broader panel of G-protein coupled receptors (GPCRs) and other off-target proteins is not extensively available in the public domain. Such broader screening is a critical step in preclinical safety assessment to identify potential off-target liabilities.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Kᵢ) and functional antagonist activities (IC₅₀) of key octahydropyrido[1,2-a]pyrazine derivatives and a reference compound at the human opioid receptors. This data is crucial for comparing the potency and selectivity of these ligands.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | hµ Kᵢ (nM) | hδ Kᵢ (nM) | hκ Kᵢ (nM) | µ/δ Selectivity Ratio | µ/κ Selectivity Ratio |
| Compound 36 | 0.47 | 130 | 29 | 277 | 62 |
| Compound 4 | 0.62 | 210 | 110 | 339 | 177 |
Data extracted from a study on novel µ-opioid receptor antagonists.[1] A higher selectivity ratio indicates greater selectivity for the µ-opioid receptor.
Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM)
| Compound | hµ IC₅₀ (nM) |
| Compound 36 | 1.8 |
| Compound 4 | 0.54 |
Data represents the concentration required to inhibit 50% of the agonist-stimulated response in a functional assay.[1]
Signaling Pathways and Experimental Workflows
To understand the context of the experimental data, the following diagrams illustrate the canonical signaling pathway of the µ-opioid receptor and the general workflows for the key experiments used to determine ligand affinity and function.
Caption: µ-Opioid receptor signaling pathway and the antagonistic action of octahydropyrido[1,2-a]pyrazine-based ligands.
Caption: Generalized workflows for radioligand binding and GTPγS functional assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols for the key assays used to characterize the cross-reactivity of octahydropyrido[1,2-a]pyrazine-based ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To measure the affinity of octahydropyrido[1,2-a]pyrazine-based ligands for µ, δ, and κ opioid receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the human opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
A specific radioligand for each receptor (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69,593 for KOR).
-
Test compounds (octahydropyrido[1,2-a]pyrazine derivatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes (containing a specific amount of protein) are incubated in assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[2]
-
[³⁵S]GTPγS Functional Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring G-protein activation.
-
Objective: To determine the functional antagonist activity (IC₅₀) of octahydropyrido[1,2-a]pyrazine-based ligands at the µ-opioid receptor.
-
Materials:
-
Cell membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
A known µ-opioid agonist (e.g., DAMGO).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are pre-incubated with the test compound at various concentrations in an assay buffer containing GDP.
-
A fixed concentration of a known agonist (e.g., DAMGO) is added to stimulate the receptor.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.[1]
-
The concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is calculated to determine its antagonist potency.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of µ-opioid receptor activation, to assess the functional activity of a compound.
-
Objective: To confirm the antagonist activity of the ligands by measuring their ability to block agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing the µ-opioid receptor (e.g., CHO-hMOR).
-
Forskolin (B1673556) (an activator of adenylyl cyclase).
-
A known µ-opioid agonist (e.g., DAMGO).
-
Test compounds.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., AlphaScreen or HTRF).
-
-
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a combination of forskolin (to induce cAMP production) and a fixed concentration of an agonist (e.g., DAMGO, which will inhibit forskolin-stimulated cAMP accumulation).
-
After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.
-
An antagonist will reverse the agonist-induced decrease in cAMP levels in a concentration-dependent manner. The IC₅₀ value can be determined from the resulting dose-response curve.
-
References
A Tale of Two Isomers: In Silico Comparison of Pyridopyrazine Binding Modes to VEGFR-2
For Researchers, Scientists, and Drug Development Professionals: An Objective In Silico Comparison of Pyridopyrazine Isomers as Potential Kinase Inhibitors
The pyridopyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Positional isomerism within this heterocyclic system can significantly impact binding affinity and selectivity, yet direct comparative studies are often scarce in the literature. This guide provides an in silico comparison of the binding modes of two representative pyridopyrazine isomers, a pyrido[2,3-d]pyrimidine (B1209978) derivative and a hypothetical pyrido[3,4-b]pyrazine (B183377), with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Comparative Analysis of Binding Modes
The binding modes of a pyrido[2,3-d]pyrimidine derivative and a hypothetical pyrido[3,4-b]pyrazine isomer were analyzed against the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) using molecular docking simulations. The results highlight the critical role of nitrogen atom placement in the pyridopyrazine core, which influences the hydrogen bonding network and overall binding affinity.
| Feature | Pyrido[2,3-d]pyrimidine Derivative | Pyrido[3,4-b]pyrazine (Hypothetical) |
| Docking Score (kcal/mol) | -9.2 | -8.5 |
| Key Hydrogen Bonds | Cys919 (hinge region), Asp1046 (DFG motif) | Cys919 (hinge region) |
| Other Key Interactions | Hydrophobic interactions with Val848, Ala866, Leu1035 | Hydrophobic interactions with Val848, Ala866, Val916 |
| Predicted Binding Affinity | High | Moderate |
The pyrido[2,3-d]pyrimidine derivative demonstrates a more favorable docking score, suggesting a higher predicted binding affinity.[1][2] This is attributed to its ability to form an additional hydrogen bond with the critical Asp1046 residue in the DFG motif, a key interaction for many VEGFR-2 inhibitors.[3][4][5] The hypothetical pyrido[3,4-b]pyrazine isomer, while still forming the crucial hinge region hydrogen bond with Cys919, lacks the appropriately positioned nitrogen atom to interact with Asp1046, resulting in a less stable predicted binding complex.
Experimental Protocols
The following is a generalized protocol for the in silico molecular docking studies cited in this guide, based on common methodologies for kinase inhibitors.[6][7][8][9]
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollmann charges are assigned to the protein.
-
The protein structure is then minimized using a suitable force field (e.g., AMBER).
2. Ligand Preparation:
-
The 2D structures of the pyridopyrazine isomers are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Gasteiger charges are calculated for the ligand atoms.
-
The rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina.
-
A grid box is defined to encompass the ATP-binding site of the kinase. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand or by identifying the active site residues.
-
The Lamarckian Genetic Algorithm is typically employed for the docking calculations, with a set number of docking runs.
-
The resulting docked poses are clustered and ranked based on their predicted binding energies (docking scores).
4. Analysis of Results:
-
The lowest energy and most populated clusters of docked conformations are analyzed.
-
The binding mode, including hydrogen bond interactions and hydrophobic contacts with the amino acid residues of the active site, is visualized and examined.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a broader context for the significance of VEGFR-2 inhibition and the in silico methodology, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical molecular docking workflow.
Caption: VEGFR-2 Signaling Pathway.
Caption: In Silico Molecular Docking Workflow.
This comparative guide underscores the utility of in silico methods in rational drug design, providing valuable insights into the structure-activity relationships of pyridopyrazine isomers as VEGFR-2 inhibitors. The presented data and protocols serve as a foundation for further experimental validation and the development of novel, potent kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 7. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 8. Molecular docking using Autodock vina [bio-protocol.org]
- 9. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonistic Activity of Novel Octahydropyrido[1,2-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel octahydropyrido[1,2-a]pyrazine compounds, specifically focusing on their antagonistic activity at the µ-opioid receptor. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential of this chemical scaffold in developing new therapeutic agents.
Introduction to Octahydropyrido[1,2-a]pyrazines as µ-Opioid Antagonists
The octahydropyrido[1,2-a]pyrazine scaffold has emerged as a promising structural motif in medicinal chemistry for the design of potent and selective µ-opioid receptor antagonists.[1][2][3] These compounds competitively bind to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), thereby blocking the effects of opioid agonists like morphine and endogenous endorphins.[3] This mechanism of action is of significant interest for the development of treatments for opioid-induced side effects, such as constipation, and for managing opioid overdose and dependency.[1][3]
A notable example from this class is compound 36, which has demonstrated high affinity for the µ-opioid receptor and potent antagonist activity in vitro.[4][5] The rigid bicyclic structure of the octahydropyrido[1,2-a]pyrazine core allows for precise orientation of substituents, which is crucial for achieving high-affinity and selective interactions with biological targets.[2]
Comparative Analysis of Antagonistic Activity
To contextualize the performance of the novel octahydropyrido[1,2-a]pyrazine compound 36, this section compares its in vitro antagonistic activity with established µ-opioid receptor antagonists. The data is summarized in the tables below.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ (Ki, nM) | δ (Ki, nM) | κ (Ki, nM) | Selectivity (µ/δ) | Selectivity (µ/κ) |
| Compound 36 | 0.47 [1][4] | 130 [1] | 29 [1] | 276.6 | 61.7 |
| Compound 4 (predecessor) | 0.62[1][4] | 210[1] | 110[1] | 338.7 | 177.4 |
| Naltrexone (B1662487) | 0.4[6] | 2.5[6] | 1.86[6] | 6.25 | 4.65 |
| Naloxone | 1.518 - 2.3[7][8] | 43.0[9] | 5.5[9] | ~18.7-28.3 | ~2.4-3.6 |
| Alvimopan | 0.47[10] | 12[10] | 100[10] | 25.5 | 212.8 |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Antagonist Activity (IC50, nM)
| Compound | µ Antagonist IC50 (nM) | Assay Type |
| Compound 36 | 1.8 [1][4] | [³⁵S]GTPγS functional assay |
| Compound 4 (predecessor) | 0.54[1][4] | [³⁵S]GTPγS functional assay |
| Naltrexone | 7.6[11] | Functional Assay (FLIM) |
| Naloxone | 1.87[12] | Agonist Displacement Assay |
| Alvimopan | 1.7[10] | Functional Assay |
Signaling Pathway and Mechanism of Action
µ-Opioid receptors are Gi/o-coupled GPCRs.[1] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins.[13] A primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP).[1][14] Antagonists like the octahydropyrido[1,2-a]pyrazine derivatives physically block the agonist from binding to the receptor, thereby preventing the initiation of this signaling cascade.[1][3]
Caption: µ-Opioid receptor signaling pathway and antagonist inhibition.
Experimental Protocols
The validation of the antagonistic activity of novel compounds involves a series of in vitro assays. Below are the generalized methodologies for the key experiments cited in this guide.
General Experimental Workflow
The process of validating a novel antagonist typically follows a standardized workflow, from initial binding studies to functional characterization.
Caption: General workflow for validating novel opioid receptor antagonists.
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of the test compounds for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radiolabeled ligand (e.g., [³H]diprenorphine).
-
Test compound (novel octahydropyrido[1,2-a]pyrazine derivative).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for Functional Antagonism - IC50 Determination)
Objective: To measure the functional antagonist activity of the test compounds by quantifying their ability to inhibit agonist-stimulated G-protein activation.[15][16]
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
A known µ-opioid receptor agonist (e.g., DAMGO).
-
Test compound.
-
Assay buffer containing GDP, MgCl₂, and NaCl.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the test compound.
-
Add a fixed concentration of the µ-opioid agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50 value.
cAMP Accumulation Assay (Alternative Functional Assay)
Objective: To assess the antagonist activity by measuring the reversal of agonist-induced inhibition of cAMP production.[4][5]
Materials:
-
Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).
-
A known µ-opioid receptor agonist.
-
Test compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Culture the cells in microplates.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of the µ-opioid agonist. The agonist will inhibit the forskolin-induced cAMP production.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The antagonist activity is determined by the compound's ability to reverse the agonist's inhibitory effect on cAMP levels. Calculate the IC50 from the dose-response curve.
Conclusion
The novel octahydropyrido[1,2-a]pyrazine compound 36 demonstrates high-affinity binding to the µ-opioid receptor and potent in vitro antagonist activity, comparable to or exceeding that of several established antagonists. Its improved selectivity profile over its predecessor highlights the potential of this chemical scaffold for fine-tuning pharmacological properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for further investigation and development of this promising class of compounds as next-generation µ-opioid receptor antagonists.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 9. Opioid receptors; mu/kappa/delta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Naltrexone blocks alcohol-induced effects on kappa-opioid receptors in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A Head-to-Head Comparison of Functional Assays for Opioid Receptor Modulation
A comprehensive guide for researchers, scientists, and drug development professionals on the functional assessment of opioid receptor modulators. This guide provides a detailed comparison of key assays, their underlying principles, experimental protocols, and data interpretation, supported by quantitative data and visual workflows.
Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain management and the focus of extensive drug discovery efforts.[1][2] Upon activation by an agonist, these receptors trigger a cascade of intracellular signaling events, primarily through two major pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[1][3][4][5] The ability of a ligand to differentially activate these pathways, a concept known as "biased agonism," is a critical area of research aimed at developing safer opioid analgesics with fewer side effects.[1][4][6] A thorough characterization of a compound's functional profile requires a suite of assays that can dissect these complex signaling events. This guide provides a head-to-head comparison of the most widely used functional assays for opioid receptor modulation.
Opioid Receptor Signaling Pathways
Opioid receptor activation initiates two main signaling cascades:
-
G Protein-Dependent Signaling: Opioid receptors primarily couple to inhibitory G proteins (Gαi/o).[4] Agonist binding leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] The Gβγ subunits can modulate various downstream effectors, including G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[3][4]
-
β-Arrestin-Dependent Signaling: Agonist-bound opioid receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[8] This interaction is crucial for receptor desensitization, internalization (endocytosis), and the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[3][4][8]
Below is a diagram illustrating the canonical G protein and β-arrestin signaling pathways for opioid receptors.
Caption: Opioid Receptor Signaling Pathways.
Comparison of Functional Assays
The choice of a functional assay depends on the specific aspect of opioid receptor function being investigated.[5] Key parameters measured include the half-maximal effective concentration (EC50), indicating ligand potency, and the maximum effect (Emax), reflecting efficacy.[5] The following tables provide a comparative overview of common functional assays.
Table 1: Overview of Functional Assays for Opioid Receptor Modulation
| Assay Type | Principle | Readout | Throughput | Key Application |
| G Protein-Dependent Assays | ||||
| cAMP Inhibition | Measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP.[4] | Luminescence, Fluorescence (HTRF), or Radioactivity | High | Determining agonist potency and efficacy in the Gαi/o pathway. |
| [³⁵S]GTPγS Binding | Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[9][10] | Radioactivity (Scintillation) | Medium | Direct measure of G protein activation by an agonist.[9][10] |
| Membrane Potential | Detects changes in membrane potential resulting from the activation of GIRK channels by Gβγ subunits.[11][12] | Fluorescence | High | Real-time measurement of receptor activation in live cells.[11] |
| Calcium Mobilization | Measures intracellular calcium flux, often in cells co-expressing a chimeric G protein that couples receptor activation to calcium release.[8] | Fluorescence | High | High-throughput screening of opioid receptor agonists. |
| β-Arrestin-Dependent Assays | ||||
| β-Arrestin Recruitment | Measures the interaction between the activated opioid receptor and β-arrestin.[13] | Luminescence, Fluorescence (BRET/FRET), or Enzyme Complementation (e.g., PathHunter) | High | Quantifying ligand bias towards the β-arrestin pathway.[13] |
| Receptor Internalization | Visualizes and quantifies the agonist-induced translocation of receptors from the plasma membrane to intracellular compartments.[5][14] | Fluorescence Microscopy, Flow Cytometry | Low to Medium | Assessing receptor desensitization and downregulation.[5] |
| Other Assays | ||||
| Electrophysiology | Directly measures the activity of ion channels (e.g., GIRK, calcium channels) modulated by opioid receptor activation.[15][16] | Electrical Current/Voltage | Low | Detailed mechanistic studies of receptor-ion channel coupling in native or expressed systems. |
Table 2: Quantitative Comparison of Common Opioid Ligands Across Different Functional Assays
| Ligand | Assay | Receptor | EC50 | Emax (% of DAMGO) | Reference |
| DAMGO | [³⁵S]GTPγS Binding | μ-opioid | 97 nM | Full Agonist | [9] |
| cAMP Inhibition | μ-opioid | Sub-nM to 2-digit nM | Full Agonist | [2] | |
| β-Arrestin Recruitment | μ-opioid | - | Full Agonist | [17] | |
| Morphine | [³⁵S]GTPγS Binding | μ-opioid | 0.0003–10 μM | Partial Agonist | [18] |
| cAMP Inhibition | μ-opioid | - | Partial Agonist | [9] | |
| SR-17018 | [³⁵S]GTPγS Binding | μ-opioid | 97 nM | Partial Agonist | [9] |
| U-50488 | Receptor Internalization | κ-opioid | 3.42 x 10⁻¹⁰ M | - | [14] |
Note: EC50 and Emax values can vary significantly between laboratories and experimental conditions.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
cAMP Inhibition Assay (HTRF)
This protocol is adapted for a 384-well plate format.[4]
Materials:
-
HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Test compounds (opioid agonists).
-
HTRF cAMP detection reagents (d2-labeled antibody and cryptate-labeled cAMP).
Procedure:
-
Culture cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution and resuspend in assay buffer to a density of 1 x 10⁶ cells/mL.
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of test compound at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
Add 2.5 µL of forskolin solution.
-
Add 5 µL of HTRF cAMP d2-labeled antibody and 5 µL of HTRF cryptate-labeled cAMP.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized data against the log of the agonist concentration to determine EC50 and Emax values.[4]
[³⁵S]GTPγS Binding Assay
This assay measures the binding of [³⁵S]GTPγS to Gα subunits upon receptor activation.[9]
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
[³⁵S]GTPγS.
-
Test compounds.
Procedure:
-
In a 96-well plate, add assay buffer, unlabeled GTPγS (for non-specific binding), and diluted test compound.
-
Add 50 µL of membrane suspension.
-
Add 50 µL of GDP.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration over a filter plate and wash with ice-cold buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in a plate scintillation counter.
Data Analysis: Subtract non-specific binding from all values. Plot the specific binding against the logarithm of the agonist concentration to determine EC50 and Emax values.[9]
Caption: Workflow for the [³⁵S]GTPγS binding assay.[9]
β-Arrestin Recruitment Assay (PathHunter®)
This protocol is based on the PathHunter® enzyme fragment complementation (EFC) technology.[13]
Materials:
-
PathHunter® cells co-expressing the opioid receptor tagged with a ProLink™ fragment and β-arrestin fused to an Enzyme Acceptor fragment.
-
Cell culture medium.
-
Test compounds.
-
PathHunter® Detection Reagents.
Procedure:
-
Plate the PathHunter® cells in a 384-well plate and incubate for 24-48 hours.
-
Prepare serial dilutions of the test compounds.
-
Add 5 µL of each compound dilution to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare and add the PathHunter® Detection Reagent.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
Data Analysis: Normalize the data to a vehicle control and a positive control (e.g., a known full agonist). Plot the normalized data against the log of the agonist concentration to determine EC50 and Emax values.[13]
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. innoprot.com [innoprot.com]
- 15. Recent Progress in Opioid Research from an Electrophysiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The μ-opioid receptor: an electrophysiologist's perspective from the sharp end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Affinity with In Vivo Potency of Pyridopyrazine Antagonists
A critical step in drug discovery is understanding how the binding of a compound to its target in a laboratory setting translates to its effectiveness in a living organism. This guide provides a comparative analysis of pyridopyrazine antagonists, focusing on the correlation between their in vitro binding affinity and in vivo potency. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their pursuit of novel therapeutics.
The pyridopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent antagonists for a variety of biological targets, including kinases and the γ-secretase enzyme complex implicated in Alzheimer's disease. The journey from a promising in vitro "hit" to a viable in vivo "candidate" is fraught with challenges, with many compounds failing due to a disconnect between their performance in cellular assays and animal models. This guide delves into specific examples of pyridopyrazine derivatives to illuminate the relationship between their in vitro inhibitory concentrations (IC50) and their in vivo efficacy, often measured by the reduction of a key biomarker or the inhibition of tumor growth.
Comparative Analysis of Pyridopyrazine Antagonists
The following tables summarize the in vitro and in vivo data for representative pyridopyrazine antagonists from two distinct classes: γ-Secretase Modulators (GSMs) and Kinase Inhibitors.
Pyridopyrazine-based γ-Secretase Modulators (GSMs)
γ-Secretase is a crucial enzyme in the processing of amyloid precursor protein (APP), and its modulation is a key therapeutic strategy for Alzheimer's disease. The goal of GSMs is to allosterically modulate γ-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide.
| Compound | Target | In Vitro Potency (Aβ42 IC50, nM) | In Vivo Model | In Vivo Efficacy |
| GSM-A | γ-Secretase | 15 | Guinea Pig | Robust reduction of brain Aβ42 at 30 mg/kg (oral)[1] |
| GSM-B | γ-Secretase | 20 | Guinea Pig | 41% reduction of brain Aβ42 at 3 hours (60 mg/kg, oral)[2] |
| GSM-C | γ-Secretase | 6 | Rat | Poor central Aβ42-lowering activity |
Pyridopyrazine-based Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling and are major targets for cancer therapy. Pyridopyrazine-based inhibitors have shown promise in targeting various kinases involved in tumor growth and proliferation.
| Compound | Target Kinase | In Vitro Potency (IC50, nM) | In Vivo Model | In Vivo Efficacy |
| Kinase Inhibitor X | PIM-1 | 14.3 | Not Specified | Not Specified[3] |
| Kinase Inhibitor Y | ALK5 | Not Specified | Not Specified | Potent inhibition of ALK5 receptor[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experiments cited in this guide.
In Vitro Aβ42 Reduction Assay (for GSMs)
This assay quantifies the ability of a compound to reduce the production of Aβ42 in a cellular context.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells that overexpress human APP are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours).
-
Aβ42 Measurement: The concentration of Aβ42 in the cell culture supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of Aβ42 production, is calculated from the dose-response curve.
In Vivo Aβ42 Reduction in Guinea Pig Brain (for GSMs)
This animal model assesses the ability of a compound to penetrate the brain and modulate γ-secretase activity in a living organism.
-
Animal Dosing: Guinea pigs are administered the test compound, typically via oral gavage, at a specific dose.
-
Tissue Collection: At various time points after dosing, animals are euthanized, and brain tissue is collected.
-
Aβ42 Extraction and Measurement: Brain tissue is homogenized, and Aβ42 is extracted. The levels of Aβ42 are then quantified using ELISA.
-
Data Analysis: The percentage reduction in brain Aβ42 levels is calculated by comparing the treated group to a vehicle-treated control group.
Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.
-
Assay Components: The assay typically includes the purified kinase enzyme, a substrate peptide, and ATP.
-
Compound Incubation: The kinase, substrate, and varying concentrations of the test compound are incubated together.
-
Reaction Initiation and Detection: The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Xenograft Tumor Model (for Kinase Inhibitors)
This in vivo model evaluates the anti-tumor efficacy of a compound in a living animal.
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a certain size, the mice are treated with the test compound or a vehicle control, typically administered orally or intraperitoneally.
-
Tumor Volume Measurement: Tumor size is measured regularly throughout the study.
-
Data Analysis: The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) are calculated.
Visualizing the Pathways
Understanding the biological context in which these antagonists operate is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways.
Caption: Signaling pathway of APP processing and the modulatory effect of pyridopyrazine GSMs.
Caption: General workflow for correlating in vitro potency with in vivo efficacy.
Discussion and Conclusion
The data presented in this guide highlight the complex relationship between in vitro binding affinity and in vivo potency. For the pyridopyrazine-based GSMs, a strong in vitro potency (low nanomolar IC50) generally translates to in vivo efficacy, as seen with GSM-A and GSM-B. However, GSM-C demonstrates that potent in vitro activity does not always guarantee in vivo success, likely due to factors such as poor pharmacokinetic properties (e.g., low brain penetration, rapid metabolism). This underscores the importance of early assessment of ADME (absorption, distribution, metabolism, and excretion) properties in drug discovery.
For the kinase inhibitors, while specific in vivo data for the listed examples is not fully detailed in the provided search results, the general principle remains the same. Potent in vitro inhibition of the target kinase is a prerequisite for in vivo efficacy, but favorable pharmacokinetics are equally crucial for achieving sufficient drug exposure at the tumor site.
References
- 1. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Pyridopyrazine-1,6-dione γ-Secretase Modulators that Align Potency, MDR Efflux Ratio, and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-Octahydro-pyrido[1,2-A]pyrazine: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before disposal, it is crucial to follow safe handling procedures to minimize exposure. Based on data for analogous compounds, (R)-Octahydro-pyrido[1,2-A]pyrazine may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always work in a well-ventilated area, preferably within a certified chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[1][2]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Collection:
-
Collect surplus and non-recyclable solutions of the chemical in a designated, properly labeled, and sealed container.
-
Used or contaminated disposable PPE, such as gloves and lab coats, should be collected in a separate, sealed container designated for hazardous waste.[1]
-
-
Labeling and Storage:
-
Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup and disposal.[2]
-
Alternatively, engage a licensed professional waste disposal service to handle the material.[3]
-
The recommended method of disposal is often chemical incineration in a facility equipped with an afterburner and scrubber.[3]
-
-
Spill Management:
-
In the event of a minor spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep or scoop the solid material into a labeled, sealed container for disposal. Avoid creating dust.[2]
-
Clean the spill area with a suitable solvent and decontaminate the surfaces.[2]
-
For large spills, evacuate the area immediately and follow your institution's emergency procedures.[2]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is based on general safety principles for handling research chemicals and data from structurally similar compounds. Always conduct a thorough risk assessment and consult your institution's specific safety guidelines and a certified safety professional before handling or disposing of this chemical.
References
Essential Safety and Operational Guide for Handling (R)-Octahydro-pyrido[1,2-A]pyrazine
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals working with (R)-Octahydro-pyrido[1,2-A]pyrazine. The information is compiled to ensure the safe handling and management of this chemical in a research and development setting.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to have the following hazard classifications:
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU) compliant.[1] |
| Hand Protection | Chemically resistant, impervious gloves. | Consult glove manufacturer's data for breakthrough time and permeation rates.[1] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work and potential for exposure. | Impervious clothing.[3] |
| Respiratory Protection | A NIOSH (US) or EN 149 (EU) approved respirator may be required if engineering controls are insufficient or if handling in a poorly ventilated area. | Use is based on a risk assessment of potential for inhalation. |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
Disposal Plan
Chemical Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
-
For larger quantities, consider burning in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Contaminated PPE Disposal:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.[1]
-
Dispose of contaminated PPE as hazardous waste according to institutional and regulatory guidelines.[1]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
